N-(Azido-PEG3)-N-bis(PEG3-acid)
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRXULKENCQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114168 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-57-2 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid): A Heterotrifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG3)-N-bis(PEG3-acid), a versatile heterotrifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched molecule featuring a central nitrogen atom derivatized with three distinct PEGylated arms. Two of these arms terminate in carboxylic acid functional groups, while the third arm is functionalized with an azide group. The PEG3 spacers in each arm enhance the molecule's hydrophilicity and provide flexibility.
The key reactive moieties of this linker are:
-
Two Carboxylic Acid (-COOH) Groups: These groups are readily activated for the formation of stable amide bonds with primary or secondary amines on target molecules, such as ligands for proteins of interest or E3 ubiquitin ligases.
-
One Azide (-N₃) Group: This functional group is primed for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.
The presence of these three functional groups on a central scaffold allows for the convergent synthesis of complex molecular architectures, such as trifunctional PROTACs or other multi-component bioconjugates.
Physicochemical and Storage Data
A summary of the key quantitative data for N-(Azido-PEG3)-N-bis(PEG3-acid) is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₀N₄O₁₃ | [1] |
| Molecular Weight | 626.69 g/mol | [1] |
| CAS Number | 2055042-57-2 | [1] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | [2] |
Role in PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] A typical PROTAC consists of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3]
N-(Azido-PEG3)-N-bis(PEG3-acid) is particularly well-suited for the construction of advanced PROTACs due to its trifunctional nature. This allows for the creation of PROTACs with additional functionalities, such as a targeting moiety for specific cell types or an imaging agent. The PEG linkers contribute to improved solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these relatively large molecules.[4][5][6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key chemical transformations involving N-(Azido-PEG3)-N-bis(PEG3-acid). It is important to note that these are general protocols and may require optimization for specific substrates and applications.
Amide Bond Formation with Carboxylic Acid Groups
The two carboxylic acid moieties can be coupled to amine-containing molecules using standard peptide coupling reagents.
Objective: To conjugate an amine-containing molecule (e.g., a POI ligand) to one or both of the carboxylic acid groups of the linker.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-containing molecule (e.g., POI-NH₂)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents per carboxylic acid group to be reacted) and the organic base (e.g., DIPEA, 2-3 equivalents per carboxylic acid group) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Coupling: Add the amine-containing molecule (1-2.2 equivalents, depending on whether one or both acid groups are to be functionalized) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by preparative reverse-phase HPLC to yield the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group can be efficiently coupled to a terminal alkyne using a copper(I) catalyst.
Objective: To conjugate an alkyne-containing molecule to the azide arm of the linker.
Materials:
-
Azide-functionalized linker (from section 3.1 or the starting material)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent system (e.g., t-BuOH/H₂O or DMSO)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in a suitable solvent (typically water or DMSO).
-
Reaction Setup: In a reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.
-
Purification: Once the reaction is complete, the product can be purified by preparative reverse-phase HPLC.
-
Characterization: Verify the structure and purity of the triazole-linked product by LC-MS and ¹H NMR.
Logical Workflow for Trifunctional PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a trifunctional PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid), where two different ligands and a functional moiety are attached.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) is a valuable and versatile tool for the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. Its heterotrifunctional nature, combined with the beneficial properties of the PEG spacers, allows for the rational design and construction of next-generation PROTACs and other drug conjugates. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to incorporate this powerful linker into their drug discovery and development programs. As with any multi-step synthesis, careful optimization of reaction conditions and rigorous characterization of intermediates and final products are paramount to success.
References
- 1. explorationpub.com [explorationpub.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid): A Branched Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for N-(Azido-PEG3)-N-bis(PEG3-acid), a key building block in the development of targeted therapeutics. This heterobifunctional, branched polyethylene glycol (PEG) linker is of significant interest in the field of drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide and two terminal carboxylic acid groups, offers a versatile platform for the synthesis of complex bioconjugates.
Core Properties and Specifications
N-(Azido-PEG3)-N-bis(PEG3-acid) is a well-defined, monodisperse PEG derivative. Its structure is characterized by a central nitrogen atom from which three PEG3 arms extend. One arm terminates in an azide group (N₃), a versatile functional group for "click chemistry," while the other two arms terminate in carboxylic acid groups (-COOH), which are readily available for amide bond formation.
Physicochemical and Storage Data
A summary of the key quantitative data for N-(Azido-PEG3)-N-bis(PEG3-acid) is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₀N₄O₁₃ | [1] |
| Molecular Weight | 626.69 g/mol | [1] |
| CAS Number | 2055042-57-2 | [1] |
| Appearance | Colorless to pale yellow oil or solid | General observation from suppliers |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
Role in PROTAC Design and Targeted Protein Degradation
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][7] PEG linkers, such as N-(Azido-PEG3)-N-bis(PEG3-acid), are widely used in PROTAC design for several key reasons:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity.[6][8]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby aiding its passage across the lipophilic cell membrane.[9] However, the relationship between PEGylation and permeability is complex, and excessive PEGylation can hinder cellular uptake.[9]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct orientation and proximity between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[8]
-
Synthetic Versatility: The functional groups on N-(Azido-PEG3)-N-bis(PEG3-acid) allow for a modular and efficient assembly of PROTACs.[7]
The branched nature of N-(Azido-PEG3)-N-bis(PEG3-acid) offers the potential to create more complex PROTAC architectures, such as those with multiple targeting ligands or other functional moieties.
Experimental Protocols
The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid) typically involves a two-step process: initial amide bond formation to attach one of the ligands, followed by a "click chemistry" reaction to attach the second ligand. The following are generalized protocols that can be adapted for specific applications.
Amide Bond Formation with a POI or E3 Ligase Ligand
This protocol describes the coupling of one of the carboxylic acid groups of the linker to an amine-containing ligand (either for the POI or the E3 ligase).
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-functionalized ligand (POI or E3 ligase)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1 equivalent), EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the amine-functionalized ligand (1 equivalent) and a base such as TEA or DIPEA (2-3 equivalents) in anhydrous DMF.
-
Add the solution of the activated linker dropwise to the ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide-PEG-ligand conjugate by flash column chromatography or preparative HPLC.
-
Characterize the product by NMR and mass spectrometry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the conjugation of the azide-functionalized intermediate from the previous step with an alkyne-containing ligand.
Materials:
-
Azide-PEG-ligand conjugate
-
Alkyne-functionalized ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent system (e.g., a mixture of tert-butanol and water or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-PEG-ligand conjugate (1 equivalent) and the alkyne-functionalized ligand (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1 equivalent) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1-0.2 equivalents) and THPTA (0.2-0.4 equivalents) in water.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR, high-resolution mass spectrometry, and HPLC to confirm its identity and purity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of linker properties to PROTAC efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-(Azido-PEG3)-N-bis(PEG3-acid) in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have gained prominence. This guide focuses on the unique potential of a specific trifunctional PEG linker, N-(Azido-PEG3)-N-bis(PEG3-acid) , in the synthesis of novel PROTAC constructs.
Core Concepts: The Role of the Linker in PROTAC Efficacy
The linker's primary role is to tether the POI-binding and E3 ligase-binding moieties at an optimal distance and orientation to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The chemical nature of the linker significantly impacts the PROTAC's overall properties, including solubility, a common challenge for these often large and complex molecules.
N-(Azido-PEG3)-N-bis(PEG3-acid): A Trifunctional Tool for Advanced PROTAC Design
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched PEG linker featuring three distinct functional groups: one azide and two carboxylic acids. This trifunctionality offers a versatile platform for constructing sophisticated PROTAC molecules.
Key Physicochemical Properties:
While specific experimental data for PROTACs incorporating this exact linker is not yet prevalent in peer-reviewed literature, its chemical properties can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C26H50N4O13 | --INVALID-LINK-- |
| Molecular Weight | 626.69 g/mol | --INVALID-LINK-- |
| CAS Number | 2055042-57-2 | --INVALID-LINK-- |
The PEG backbone imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of the resulting PROTAC. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for a highly efficient and bio-orthogonal conjugation to an alkyne-modified ligand. The two carboxylic acid groups provide points for standard amide bond formation with amine-functionalized ligands, offering the potential to create multi-valent or dual-target PROTACs.
PROTAC Synthesis Strategy using N-(Azido-PEG3)-N-bis(PEG3-acid)
The trifunctional nature of this linker allows for a modular and convergent synthetic approach. A typical strategy would involve the initial attachment of an E3 ligase ligand to one or both of the carboxylic acid functionalities, followed by the "click" conjugation of a POI ligand to the azide group.
Caption: A representative workflow for the synthesis of a PROTAC using the N-(Azido-PEG3)-N-bis(PEG3-acid) linker.
Experimental Protocols
While a specific, published protocol for a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid) is not available, the following represents a general methodology for the key steps.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)
-
Coupling agents (e.g., EDC, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1 equivalent) in anhydrous DMF.
-
Add the amine-functionalized E3 ligase ligand (1-2 equivalents, depending on desired stoichiometry).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents per carboxylic acid) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the E3 ligase-linker intermediate by flash chromatography or preparative HPLC.
-
Step 2: Click Chemistry for POI Ligand Conjugation
-
Materials:
-
E3 ligase-linker intermediate (from Step 1)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/water or DMF)
-
-
Procedure (CuAAC):
-
Dissolve the E3 ligase-linker intermediate (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a suitable solvent mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract the product.
-
Purify the final PROTAC by preparative HPLC.
-
Quantitative Analysis of PROTAC Performance
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro and cellular assays. The following table illustrates the type of quantitative data that would be generated, using hypothetical values for a PROTAC synthesized with N-(Azido-PEG3)-N-bis(PEG3-acid).
Table 1: Hypothetical Performance Data for a PROTAC Utilizing the N-(Azido-PEG3)-N-bis(PEG3-acid) Linker
| Parameter | Value | Description |
| Binding Affinity (POI) | Kd = 50 nM | Dissociation constant for the binding of the PROTAC to the target protein. |
| Binding Affinity (E3 Ligase) | Kd = 100 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase. |
| Ternary Complex Formation | α = 5 | Cooperativity factor, indicating the extent to which the binding of one protein enhances the binding of the other. |
| Cellular Degradation (DC50) | 25 nM | Concentration of the PROTAC required to degrade 50% of the target protein in cells after a defined time. |
| Maximal Degradation (Dmax) | >90% | The maximum percentage of target protein degradation achieved. |
| Cell Viability (IC50) | >10 µM | Concentration of the PROTAC that inhibits cell growth by 50%, indicating potential off-target toxicity. |
Signaling Pathway Visualization
PROTACs exert their effects by inducing the degradation of a target protein, which can have profound effects on cellular signaling pathways. For instance, if the target protein is a kinase involved in a cancer-related pathway, its degradation would lead to the downregulation of that pathway.
Caption: PROTAC-mediated degradation of a target kinase, leading to the inhibition of a downstream signaling pathway.
Conclusion and Future Directions
The N-(Azido-PEG3)-N-bis(PEG3-acid) linker represents a valuable tool for the synthesis of advanced PROTACs. Its trifunctional nature allows for the construction of complex architectures, potentially enabling the development of dual-target or multi-valent degraders with improved efficacy and selectivity. While specific applications of this linker in published literature are still emerging, the principles outlined in this guide provide a solid foundation for its strategic incorporation into PROTAC design and discovery programs. Future research will likely focus on leveraging such branched linkers to create PROTACs with novel functionalities and to further explore the structure-activity relationships that govern their therapeutic potential.
An In-depth Technical Guide to the Role of N-(Azido-PEG3)-N-bis(PEG3-acid) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the successful design of complex biomolecular constructs. N-(Azido-PEG3)-N-bis(PEG3-acid) has emerged as a critical tool, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1] This heterotrifunctional linker, featuring a central tertiary amine scaffold, is equipped with a terminal azide group and two terminal carboxylic acid moieties, each extended by a polyethylene glycol (PEG) spacer.[1]
The azide functionality serves as a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent linkage to molecules bearing a corresponding alkyne or strained alkyne group.[3][4] The two carboxylic acid groups provide reactive sites for amide bond formation with primary or secondary amines, commonly found in proteins, peptides, or other bioactive molecules.
The incorporation of PEG chains (PEG3, denoting three ethylene glycol units) enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting conjugates, while also providing a flexible spacer to mitigate steric hindrance between the conjugated entities.[5][6] This unique combination of features makes N-(Azido-PEG3)-N-bis(PEG3-acid) an invaluable linker for the modular synthesis of heterobifunctional molecules like PROTACs, which simultaneously engage a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.[1]
Core Properties and Specifications
The utility of N-(Azido-PEG3)-N-bis(PEG3-acid) in click chemistry is underpinned by its distinct chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C26H50N4O13 | [1] |
| Molecular Weight | 626.69 g/mol | [1] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Solubility | Soluble in water, DMSO, DMF | [7] |
| Purity | Typically >95% | N/A |
| Storage Conditions | -20°C, protected from light and moisture | [7] |
Role in Click Chemistry: CuAAC vs. SPAAC
The azide group of N-(Azido-PEG3)-N-bis(PEG3-acid) is specifically designed for participation in azide-alkyne cycloaddition reactions, the cornerstone of click chemistry. The two primary modalities are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8] This reaction is characterized by its rapid kinetics and high yields.[9] However, the requirement for a copper(I) catalyst can be a limitation in biological systems due to potential cytotoxicity.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne component.[] The inherent ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction with an azide, obviating the need for a metal catalyst.[] While generally exhibiting slower kinetics than CuAAC, SPAAC's biocompatibility makes it highly suitable for applications in living systems.[][11]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC for conjugation with N-(Azido-PEG3)-N-bis(PEG3-acid) depends on the specific experimental context. The following table provides a general comparison of key parameters.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | References |
| Reaction Rate | Fast (minutes to a few hours) | Slower (several hours to overnight) | [8] |
| Catalyst Requirement | Copper(I) | None | [8] |
| Biocompatibility | Limited due to copper toxicity | High | [][10] |
| Yields | High to quantitative | Generally high, can be substrate-dependent | [8][9] |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers (can be influenced by cyclooctyne structure) | [8] |
Experimental Protocols
The following are representative protocols for the use of N-(Azido-PEG3)-N-bis(PEG3-acid) in bioconjugation workflows. Note: These are generalized procedures and should be optimized for specific applications.
Protocol 1: Two-Step PROTAC Synthesis via Amide Coupling and CuAAC
This protocol describes the synthesis of a PROTAC where the two carboxylic acid moieties of the linker are first coupled to an E3 ligase ligand containing two amine groups, followed by a CuAAC reaction to attach a target protein ligand functionalized with a terminal alkyne.
Step 1: Amide Coupling of E3 Ligase Ligand to N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Reagent Preparation:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-containing E3 ligase ligand (0.5 equivalents) in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of a coupling agent (e.g., HATU) and a 200 mM stock solution of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of N-(Azido-PEG3)-N-bis(PEG3-acid), add the coupling agent (2.2 equivalents) and the base (4.4 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acids.
-
Add the E3 ligase ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the azide-functionalized E3 ligase ligand conjugate.
-
Step 2: CuAAC Reaction with Alkyne-Functionalized Target Protein Ligand
-
Reagent Preparation:
-
Dissolve the purified azide-functionalized E3 ligase conjugate in a suitable solvent mixture (e.g., t-butanol/water).
-
Dissolve the alkyne-functionalized target protein ligand (1.1 equivalents) in the same solvent system.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of copper(II) sulfate in water.
-
-
Reaction:
-
To the solution of the azide-functionalized conjugate and the alkyne-functionalized ligand, add the sodium ascorbate solution (5 equivalents).
-
Add the copper(II) sulfate solution (1 equivalent).
-
Stir the reaction at room temperature for 1-4 hours, protecting from light. Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: One-Step PROTAC Synthesis via SPAAC
This protocol outlines a convergent approach where an antibody is first functionalized with the linker, and then a DBCO-modified drug is attached via a copper-free click reaction.
Step 1: Antibody Modification with N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Linker Conjugation:
-
Activate the carboxylic acid groups of N-(Azido-PEG3)-N-bis(PEG3-acid) with EDC and NHS in an appropriate buffer.
-
Add the activated linker to the antibody solution at a defined molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess linker and byproducts by size exclusion chromatography (SEC).
-
Step 2: SPAAC Reaction with DBCO-Modified Payload
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-modified cytotoxic drug in DMSO (e.g., 10 mM).
-
-
Reaction:
-
Add the DBCO-payload solution to the azide-functionalized antibody solution. A 3- to 5-fold molar excess of the DBCO-drug per azide is a common starting point.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature.
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate (ADC) using SEC.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.
-
Visualizing Workflows and Pathways
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid) can be conceptualized as a modular process.
Caption: Modular synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid).
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC synthesized using the linker.
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) is a highly versatile and enabling tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the specificity and efficiency of click chemistry, provides researchers and drug developers with a robust platform for the synthesis of innovative therapeutics such as PROTACs. The choice between CuAAC and SPAAC for conjugation will depend on the specific requirements for biocompatibility and reaction kinetics. As the field of targeted protein degradation continues to expand, the strategic application of such well-defined linkers will be instrumental in the development of the next generation of precision medicines.
References
- 1. TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the precise chemical linkage of biomolecules is paramount. Heterotrifunctional linkers are critical enabling technologies in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, N-(Azido-PEG3)-N-bis(PEG3-acid) has emerged as a versatile and powerful tool. This linker features a unique trifunctional architecture, comprising a single azide moiety and two carboxylic acid groups, each extended by a short polyethylene glycol (PEG) spacer.
This technical guide provides a comprehensive overview of the core applications, experimental protocols, and underlying mechanisms associated with N-(Azido-PEG3)-N-bis(PEG3-acid). It is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this advanced linker in their work.
The azide group serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions enable the highly efficient and specific conjugation of alkyne-modified molecules, such as cytotoxic payloads or imaging agents.[1] The two carboxylic acid functionalities allow for the covalent attachment to primary amines, for instance, the lysine residues on the surface of antibodies or other proteins, via stable amide bond formation.[3] The integrated PEG3 spacers enhance the aqueous solubility and pharmacokinetic properties of the resulting bioconjugate, potentially reducing immunogenicity and improving therapeutic outcomes.[4]
Core Applications
The unique trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-acid) makes it particularly well-suited for the following applications:
-
Antibody-Drug Conjugates (ADCs): This linker allows for a dual-loading strategy where two drug molecules can be conjugated to a single linker attached to an antibody. This can be advantageous in achieving a higher drug-to-antibody ratio (DAR) in a controlled manner.
-
Proteolysis Targeting Chimeras (PROTACs): N-(Azido-PEG3)-N-bis(PEG3-acid) is an ideal linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] The linker connects the target protein ligand to the E3 ligase ligand, and its composition and length are critical for the efficacy of the PROTAC.[5]
-
Development of Multivalent Conjugates: The linker's architecture allows for the creation of bioconjugates with two identical or different molecules attached, which can be used to enhance binding affinity or for dual-targeting strategies.
-
Surface Modification and Immobilization: The carboxylic acid groups can be used to immobilize the linker onto amine-functionalized surfaces, with the azide group available for the subsequent attachment of other molecules.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG3-acid) and related structures, compiled from various sources. This data is essential for designing and executing bioconjugation strategies.
| Property | N-(Azido-PEG3)-N-bis(PEG3-acid) | N-(acid-PEG3)-N-bis(PEG3-azide) | N-(Azido-PEG1)-N-bis(PEG3-acid), HCl salt |
| Molecular Weight | 626.69 g/mol [7] | 623.7 g/mol [8] | 575.1 g/mol [9] |
| Molecular Formula | C26H50N4O13[7] | C25H49N7O11[8] | C22H43ClN4O11[9] |
| CAS Number | 2055042-57-2[7] | 2182602-17-9[8] | Not specified |
| Purity | Typically >95% | >98%[8] | >98%[9] |
| Solubility | Water, DMSO, DCM, DMF[8] | Water, DMSO, DCM, DMF[8] | Water, DMSO, DCM, DMF[9] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7] | -20°C[8] | -20°C[9] |
| Appearance | White to off-white solid or oil | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key conjugation reactions involving N-(Azido-PEG3)-N-bis(PEG3-acid).
Protocol 1: Amide Coupling of Carboxylic Acid Groups via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to a primary amine-containing molecule, such as an antibody.[10]
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[10]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[10]
Procedure:
-
Reagent Preparation:
-
Equilibrate the N-(Azido-PEG3)-N-bis(PEG3-acid), EDC, and NHS/sulfo-NHS to room temperature before use.
-
Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule (e.g., 1-10 mg/mL antibody) in Coupling Buffer.[12] If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.[12]
-
-
Activation of Carboxylic Acids:
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule solution. A 1.5- to 20-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but the optimal ratio should be determined empirically.[10][12]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[10]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide group of the linker via CuAAC "click chemistry".[13]
Materials:
-
Azide-functionalized molecule from Protocol 1
-
Alkyne-modified molecule (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO4)[13]
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[13]
-
Reducing agent: Sodium ascorbate[13]
-
Reaction Buffer: PBS, pH 7.0-7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)[13]
Procedure:
-
Preparation of Stock Solutions:
-
Catalyst Premix:
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized molecule with a 4- to 10-fold molar excess of the alkyne-modified molecule.[13]
-
Add the pre-mixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[13]
-
Incubate for 30-60 minutes at room temperature, protected from light.[13]
-
-
Purification:
-
Purify the final bioconjugate using size-exclusion chromatography or another suitable chromatography method to remove unreacted molecules and catalyst components.[13]
-
-
Characterization:
-
Analyze the final product for purity, conjugation efficiency, and other relevant parameters using appropriate analytical techniques.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) is a sophisticated and highly versatile heterotrifunctional linker that offers significant advantages for the construction of complex bioconjugates. Its well-defined structure, incorporating orthogonal reactive groups and hydrophilic PEG spacers, provides researchers with precise control over the design and synthesis of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and drug developers aiming to harness the potential of this powerful bioconjugation tool. As the demand for more targeted and effective therapies grows, the utility of such advanced linkers will undoubtedly continue to expand, paving the way for new innovations in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 9. N-(Azido-PEG1)-N-bis(PEG3-acid), HCl salt | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
The Critical Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a mere spacer, the linker, particularly those based on polyethylene glycol (PEG), plays a pivotal role in determining the efficacy, solubility, and pharmacokinetic properties of a PROTAC.[3][4] This guide provides a comprehensive technical overview of PEG-based linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The Multifaceted Role of PEG Linkers in PROTAC Function
PEG linkers are favored in PROTAC design due to their unique physicochemical properties. Composed of repeating ethylene glycol units, they impart hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules.[4][5] This improved solubility is crucial for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of PEG chains can be advantageous for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[6][7]
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[7][8] An optimal linker length facilitates the necessary proximity and orientation for the E3 ligase to ubiquitinate the target protein.[9] A linker that is too short may lead to steric hindrance and prevent ternary complex formation, while an excessively long linker can result in a less stable complex and reduced degradation efficiency.[2][9] This relationship between linker length and efficacy is often not linear and is a key focus of PROTAC optimization.[2]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation of various target proteins.
| Table 1: Impact of PEG Linker Length on BRD4 Degradation (CRBN-recruiting PROTACs) | |||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC with 0 PEG units | Alkyl | >5000 | <10 |
| PROTAC with 2 PEG units | PEG2 | 500 | ~50 |
| PROTAC with 4 PEG units | PEG4 | 50 | >90 |
| PROTAC with 8 PEG units | PEG8 | 100 | ~80 |
Data compiled from various sources in the literature for illustrative purposes.[5]
| Table 2: Impact of PEG Linker Length on BTK Degradation (CRBN-recruiting PROTACs) | |||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC with 2 PEG units | PEG2 | 20 | ~85 |
| PROTAC with 4 PEG units | PEG4 | 5 | >95 |
| PROTAC with 6 PEG units | PEG6 | 15 | >90 |
| PROTAC with 8 PEG units | PEG8 | 40 | ~80 |
Data compiled from various sources in the literature for illustrative purposes.[10]
Visualizing Key Concepts in PROTAC Development
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[3]
Materials:
-
POI ligand with a reactive handle (e.g., alkyne)
-
E3 ligase ligand with a reactive handle (e.g., amine)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Analytical and preparative HPLC
-
LC-MS
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.[2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters (460 nm for donor, >600 nm for acceptor)
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
Add a dilution series of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.
-
HiBiT Assay for Protein Degradation Kinetics
This assay provides a sensitive and quantitative method for monitoring the kinetics of protein degradation in live cells.
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein or expression vector.
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent.
-
PROTAC of interest.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
If using a lytic endpoint assay, proceed to treatment. For a live-cell kinetic assay, introduce the LgBiT protein (e.g., by transfection or addition of purified protein) and the live-cell substrate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
For an endpoint assay, lyse the cells with the lytic reagent and measure luminescence.
-
For a kinetic assay, measure luminescence at multiple time points after PROTAC addition.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control.
-
Plot the percentage of remaining protein over time or against PROTAC concentration to determine degradation kinetics, DC50, and Dmax.
-
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to modulate the physicochemical and biological properties of these powerful therapeutic agents. A systematic approach to optimizing PEG linker length and composition, guided by quantitative in vitro and cellular assays, is essential for the development of potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to rationally design the next generation of PROTACs with enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-acid): Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG3)-N-bis(PEG3-acid), a heterotrifunctional PEG linker crucial for advanced bioconjugation and drug delivery applications. This document compiles available data on its physicochemical properties and outlines experimental protocols for its handling and characterization.
Core Properties of N-(Azido-PEG3)-N-bis(PEG3-acid)
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched polyethylene glycol (PEG) derivative featuring a central nitrogen atom linked to one azido-terminated PEG arm and two carboxylic acid-terminated PEG arms. This unique structure allows for the covalent attachment of different molecules, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] The azide group facilitates "click chemistry" reactions, while the carboxylic acid moieties can be conjugated to amine-containing molecules.[1][2] The PEG backbone enhances the solubility and biocompatibility of the resulting conjugates.[1]
Solubility Profile
N-(Azido-PEG3)-N-bis(PEG3-acid) exhibits good solubility in a range of aqueous and organic solvents, a critical attribute for its application in diverse bioconjugation protocols. The hydrophilic nature of the PEG chains is a key contributor to its solubility in polar solvents.[1]
Table 1: Qualitative Solubility of N-(Azido-PEG3)-N-bis(PEG3-acid)
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
Stability Characteristics
The stability of N-(Azido-PEG3)-N-bis(PEG3-acid) is influenced by its constituent functional groups: the azide and the carboxylic acids, supported by a stable PEG backbone. Proper storage is essential to maintain the integrity of the molecule.
Table 2: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [3] |
| In Solvent | -80°C | Up to 1 year | [3] |
Key Stability Considerations:
-
Thermal Stability : Organic azides can be thermally labile and may decompose upon heating.[5] It is recommended to handle the compound at room temperature for short periods and store it at low temperatures for long-term stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this molecule is not publicly available, general principles for organic azides suggest avoiding high temperatures.
-
pH Stability : The PEG ether backbone is generally stable to hydrolysis across a wide pH range. However, extreme pH conditions should be avoided. The carboxylic acid groups will be deprotonated at neutral and basic pH, which can influence the molecule's conformation and reactivity.
-
Light Sensitivity : Organic azides can be sensitive to light, particularly UV radiation, which can lead to decomposition.[5] It is advisable to store the compound in the dark.
-
Chemical Compatibility :
-
Metals : Avoid contact with metal spatulas or containers, as azides can form potentially explosive metal azides.[6]
-
Halogenated Solvents : Reactions with azides in halogenated solvents like dichloromethane (DCM) should be handled with caution, as they can potentially form explosive diazidomethane.[7] However, DCM is listed as a solvent for dissolution by suppliers, suggesting that under normal handling conditions for dissolution, the risk is low. Caution should be exercised during reactions in such solvents.
-
Reducing Agents : The azide group can be reduced to an amine by various reducing agents.
-
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines a standard procedure for determining the quantitative solubility of N-(Azido-PEG3)-N-bis(PEG3-acid) in a specific solvent.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Methodology:
-
Preparation of Saturated Solution : Add an excess amount of N-(Azido-PEG3)-N-bis(PEG3-acid) to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation. Seal the vial to prevent solvent evaporation.
-
Equilibration : Place the vial in a constant temperature shaker or water bath (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Quantification : Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of a suitable analytical method. Determine the concentration of the diluted sample using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay if a suitable chromophore is present or can be introduced.
-
Calculation : Calculate the solubility of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
Stability Assessment: HPLC-Based Degradation Study
This protocol provides a framework for evaluating the stability of N-(Azido-PEG3)-N-bis(PEG3-acid) under various conditions (e.g., different pH and temperatures).
Caption: Workflow for HPLC-Based Stability Assessment.
Methodology:
-
Preparation : Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG3-acid) in a suitable solvent (e.g., DMSO or water).
-
Incubation : Dilute the stock solution to a known final concentration in a series of buffers with different pH values (e.g., acidic, neutral, and basic conditions). Aliquot these solutions into separate vials for each time point and temperature to be tested (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis : At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. Quench any degradation if necessary (e.g., by freezing or pH adjustment).
-
HPLC Analysis : Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis : Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
Applications in Bioconjugation and Drug Delivery
The unique trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-acid) makes it a versatile linker for creating complex biomolecular constructs.
References
- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 3. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 4. nanocs.net [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
An In-depth Technical Guide to the Core Principles of Using Azide-PEG Linkers in Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of azide-polyethylene glycol (PEG) linkers in scientific research. Azide-PEG linkers have become indispensable tools in bioconjugation, drug delivery, materials science, and diagnostics due to their unique combination of biocompatibility, hydrophilicity, and versatile reactivity through "click chemistry."
Introduction to Azide-PEG Linkers
Azide-PEG linkers are polymers of ethylene glycol functionalized with one or more azide (-N₃) groups. The PEG backbone imparts several advantageous properties, including excellent water solubility, low immunogenicity, and resistance to protein adsorption.[1][2] The terminal azide group serves as a highly selective and stable chemical handle for covalent modification of various molecules and materials.[3][4]
The primary utility of azide-PEG linkers stems from their ability to participate in bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7] These reactions are characterized by high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments, making them ideal for biological applications.[6][8]
Structurally, azide-PEG linkers can be monofunctional (e.g., Azide-PEG-OH), bifunctional (e.g., Azide-PEG-Azide), or heterobifunctional (e.g., Azide-PEG-NHS ester), allowing for a diverse array of conjugation strategies.[5][9] They are available in a range of molecular weights, from short oligoethylene glycol chains to long polymers, which influences the pharmacokinetic and physicochemical properties of the resulting conjugates.[1][5] Monodispersed azide-PEG linkers, with a precise number of PEG units, offer exceptional control over stoichiometry and ensure batch-to-batch reproducibility, which is critical in pharmaceutical development.[2][10][11]
Core Chemistry: Azide-Alkyne Cycloaddition
The cornerstone of azide-PEG linker utility is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which forms a stable triazole ring. This reaction can be performed under two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[7] The reaction is fast and high-yielding, but the potential toxicity of the copper catalyst can be a concern for in vivo applications.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC employs a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with azides without catalysis.[7] This makes SPAAC a truly bioorthogonal reaction suitable for applications in living systems.[5]
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Synthesis and Characterization
The synthesis of azide-PEG linkers typically involves a two-step process starting from a hydroxyl-terminated PEG.[9] The terminal hydroxyl group is first activated, often by conversion to a better leaving group like a mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide (NaN₃) to introduce the azide functionality.[5]
Characterization Techniques: The successful synthesis and purity of azide-PEG linkers are confirmed using a variety of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the quantitative substitution of the terminal group and determine the absolute number average molecular weight.[1][9][13]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides information on the molecular weight and molecular weight distribution of the polymer.[9][13]
-
Size Exclusion Chromatography (SEC): Determines the molecular weight distribution and polydispersity index (PDI).[1][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the characteristic azide peak.
Data Presentation: Properties of Azide-PEG Linkers
The choice of azide-PEG linker significantly impacts the properties of the final conjugate. Key parameters are summarized below.
| Property | Typical Values/Description | Impact on Application | Source |
| Molecular Weight | 350 Da - 20,000 Da | Higher MW increases circulation time but may reduce tissue penetration. | [1][5] |
| Polydispersity Index (PDI) | < 1.05 for monodispersed | Low PDI ensures consistent performance and predictable pharmacokinetics. | [1][5] |
| Functionality | Monofunctional, Bifunctional, Multi-arm | Determines the type of conjugation (linear, cross-linking, multivalent). | [5] |
| Spacer Length (PEG units) | e.g., PEG4, PEG12, PEG24 | Controls the distance between conjugated molecules, reducing steric hindrance. | [5] |
| Effect on Crystallinity | Azide groups can reduce melting temperature (Tₘ) and degree of crystallinity (X꜀) in low MW PEGs. | Important for solid-state applications and formulation. | [1] |
Key Applications in Research and Development
The versatility of azide-PEG linkers has led to their widespread adoption in numerous fields.
-
Drug Delivery: PEGylation of drugs using azide-PEG linkers enhances their solubility, stability, and circulation half-life, while reducing immunogenicity.[5] This platform is crucial for creating antibody-drug conjugates (ADCs) and targeted nanoparticles.[14]
-
Bioconjugation: Azide-PEG linkers are used to attach therapeutic agents, imaging probes, and targeting ligands to biomolecules like proteins, peptides, and antibodies with high specificity.[3][5]
-
Nanoparticle Surface Modification: Functionalizing nanoparticles with azide-PEG improves their colloidal stability, prevents protein corona formation, and provides "stealth" properties to evade the immune system.[5][15] The azide groups on the surface then allow for the attachment of targeting molecules.[5][16]
-
Tissue Engineering: In hydrogel and scaffold design, azide-PEG serves as a versatile platform for attaching bioactive molecules to support cell adhesion, proliferation, and differentiation.[5]
-
Imaging and Diagnostics: Azide-PEG is used to synthesize bioimaging probes by conjugating them with fluorophores or radiolabels for applications like PET and SPECT imaging.[5]
Caption: A typical experimental workflow for bioconjugation using azide-PEG linkers.
Experimental Protocols
Herein are detailed methodologies for key experiments involving azide-PEG linkers.
This protocol describes the conversion of a methoxy-PEG-hydroxyl (mPEG-OH) to a methoxy-PEG-azide (mPEG-N₃).
Materials:
-
α-methoxy-ω-hydroxy PEG (mPEG-OH)
-
Mesyl chloride (MsCl) or Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol or DMF
-
Anhydrous Na₂SO₄
-
Argon or Nitrogen gas supply
Procedure:
Part A: Mesylation/Tosylation of mPEG-OH
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM under an inert atmosphere (Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq.) to the solution.
-
Slowly add MsCl (1.2 eq.) or TsCl (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR.
-
Once complete, wash the organic phase with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated or tosylated PEG intermediate (mPEG-OMs or mPEG-OTs).
Part B: Azidation
-
Dissolve the dried mPEG-OMs or mPEG-OTs intermediate (1 eq.) in anhydrous ethanol or DMF.[1]
-
Add sodium azide (NaN₃, 1.5-2.5 eq.) to the solution.[1]
-
Reflux the mixture for 12-24 hours under an inert atmosphere.[1]
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.[1]
-
Dissolve the residue in DCM and wash with water to remove excess NaN₃ and salts.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final mPEG-N₃ product.[1]
-
Characterize the final product using ¹H NMR, FTIR, and MALDI-TOF MS.
This protocol outlines the conjugation of an alkyne-modified protein with an azide-PEG linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid amine-containing buffers like Tris.[17]
-
Azide-PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional but recommended)
Procedure:
-
Prepare the reaction mixture by combining the alkyne-modified protein (1 eq.) and the Azide-PEG linker (5-20 fold molar excess) in the reaction buffer.
-
If using a ligand, add THPTA to the mixture (final concentration ~1-5 mM).
-
In a separate tube, pre-mix CuSO₄ and sodium ascorbate to generate the Cu(I) catalyst. Add the CuSO₄ solution (final concentration ~1 mM) followed by the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[15]
-
Add the catalyst mixture to the protein/PEG solution to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for longer periods for sensitive proteins.
-
Monitor the reaction progress using SDS-PAGE, which will show a band shift corresponding to the PEGylated protein.
-
Quench the reaction by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purify the resulting PEGylated protein from excess reagents and catalyst using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation.
Caption: Logical relationship between Azide-PEG linker design and conjugate properties.
Conclusion
Azide-PEG linkers are powerful and versatile reagents that have fundamentally advanced the fields of bioconjugation and drug delivery. Their well-defined chemical properties, coupled with the efficiency and specificity of click chemistry, provide researchers with a robust toolkit for creating complex, functional biomaterials and therapeutics. A thorough understanding of their synthesis, reactivity, and the impact of their molecular design is essential for leveraging their full potential in innovative research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labinsights.nl [labinsights.nl]
- 11. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openpr.com [openpr.com]
- 15. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-acid) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[4] This document provides detailed application notes and protocols for the use of a specific trifunctional PEG linker, N-(Azido-PEG3)-N-bis(PEG3-acid) , in the synthesis of PROTACs. This linker offers the versatility of an azide group for "click chemistry" and two carboxylic acid moieties for amide bond formation, enabling a modular and efficient approach to PROTAC assembly.
N-(Azido-PEG3)-N-bis(PEG3-acid): Structure and Reactivity
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched PEG derivative featuring a central nitrogen atom. It possesses three reactive functional groups:
-
One Azide Group (-N₃): This functionality is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the stable and specific conjugation to a molecule containing a terminal alkyne.[5]
-
Two Carboxylic Acid Groups (-COOH): These groups can be readily coupled with primary or secondary amines on a ligand to form stable amide bonds. This reaction is typically facilitated by peptide coupling reagents.[6]
The trifunctional nature of this linker allows for several synthetic strategies. For a typical bivalent PROTAC, a sequential coupling approach is employed. This could involve the initial conjugation of two different ligands to the carboxylic acids, followed by the final attachment of a third component via the azide group. Alternatively, and more commonly for a standard PROTAC architecture, one of the carboxylic acids and the azide group would be utilized to connect the POI and E3 ligase ligands. The second carboxylic acid might be capped or used for attaching other moieties like imaging agents or solubility enhancers. For the purpose of these protocols, we will focus on a sequential synthesis of a standard PROTAC.
Experimental Protocols
The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid) is typically a multi-step process. The following protocols are generalized procedures and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Amide Coupling of the First Ligand (e.g., E3 Ligase Ligand)
This protocol describes the coupling of a ligand containing a primary or secondary amine to one of the carboxylic acid groups of the linker. Due to the presence of two carboxylic acids, careful control of stoichiometry (using a slight excess of the linker) can favor mono-substitution.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
In a separate vessel, dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1.2 eq) in anhydrous DMF.
-
To the linker solution, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.
-
Slowly add the activated linker solution to the E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker conjugate by preparative HPLC to isolate the mono-substituted product.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-functionalized E3 ligase-linker intermediate with an alkyne-functionalized POI ligand.
Materials:
-
Purified E3 ligase-linker-azide intermediate (from Protocol 1)
-
Alkyne-functionalized POI Ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-BuOH/H₂O or DMF)
-
Reaction vessel and magnetic stirrer
-
HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
In a reaction vessel, dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent system (e.g., 3:1 t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the formation of the PROTAC product by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its structure and purity.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of PROTACs using PEG-based linkers with azide and carboxylic acid functionalities. The data is compiled from literature reports on similar synthetic routes.[7]
Table 1: Representative Conditions for Amide Coupling in PROTAC Synthesis
| Parameter | Condition |
| Coupling Reagent | HATU, HBTU, or COMU |
| Base | DIPEA or Triethylamine |
| Solvent | Anhydrous DMF or DMSO |
| Stoichiometry (Ligand:Linker:Coupling Reagent:Base) | 1 : 1.2 : 1.5 : 3 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 40 - 80% |
Table 2: Representative Conditions for CuAAC ("Click Chemistry") in PROTAC Synthesis
| Parameter | Condition |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH/H₂O, DMF, or DMSO |
| Stoichiometry (Azide:Alkyne:CuSO₄:Ascorbate) | 1 : 1.1 : 0.2 : 0.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 50 - 95% |
Visualizations
PROTAC Mechanism of Action
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl-PEG2-N-bis(PEG2) | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-acid) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the heterobifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-acid), in click chemistry reactions. This versatile reagent is particularly valuable in bioconjugation and drug delivery, enabling the precise linkage of molecules for a variety of applications, including the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] The molecule features a terminal azide group for click chemistry and two terminal carboxylic acid groups for conjugation to amine-containing molecules.
N-(Azido-PEG3)-N-bis(PEG3-acid) is a valuable tool for researchers developing complex bioconjugates.[4] Its polyethylene glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal linker for a wide range of biomolecules.[1] This reagent can participate in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
I. Overview of Click Chemistry Reactions
Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields and minimal byproducts.[2][5] The two most common forms of click chemistry involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[1][6] While highly efficient, the potential cytotoxicity of the copper catalyst may limit its use in living systems.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide.[4][7] SPAAC is ideal for applications involving live cells or other biological systems where copper toxicity is a concern.[8][9]
II. Experimental Protocols
The following protocols provide a general guideline for using N-(Azido-PEG3)-N-bis(PEG3-acid) in both CuAAC and SPAAC reactions. Optimization of reaction conditions may be necessary for specific applications.
A. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an alkyne-containing molecule to N-(Azido-PEG3)-N-bis(PEG3-acid) using a copper(I) catalyst.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG3-acid) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Freshly prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water), and TBTA (10 mM in DMSO).[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the N-(Azido-PEG3)-N-bis(PEG3-acid) and the alkyne-containing molecule in the reaction buffer. A slight molar excess (1.2 to 2-fold) of the alkyne is recommended.
-
Add the copper ligand (TBTA) to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the reaction product can be purified to remove excess reagents and the copper catalyst. Common purification methods include size-exclusion chromatography, dialysis, or HPLC.
-
B. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained cyclooctyne-containing molecule to N-(Azido-PEG3)-N-bis(PEG3-acid).
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Strained cyclooctyne-containing molecule (e.g., DBCO or BCN derivative)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG3-acid) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the strained cyclooctyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the N-(Azido-PEG3)-N-bis(PEG3-acid) and the strained cyclooctyne-containing molecule in the reaction buffer. A slight molar excess (1.2 to 2-fold) of the cyclooctyne is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne used. The reaction progress can be monitored by appropriate analytical methods.
-
-
Purification:
-
Purify the reaction product using standard techniques such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.
-
III. Data Presentation
The following table summarizes typical reaction conditions for CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific substrates and desired outcome.
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) (generated in situ from CuSO4 and a reducing agent) | None |
| Ligand | Typically required (e.g., TBTA) | Not applicable |
| Reducing Agent | Required (e.g., Sodium Ascorbate) | Not applicable |
| Reactants | Azide and terminal alkyne | Azide and strained cyclooctyne (e.g., DBCO, BCN) |
| Solvent | Aqueous buffers, often with co-solvents (e.g., DMSO, DMF) | Aqueous buffers, often with co-solvents (e.g., DMSO, DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours | Typically 1-12 hours |
| Key Advantage | Fast reaction kinetics | Copper-free, suitable for biological systems |
| Key Disadvantage | Potential copper cytotoxicity | Slower kinetics compared to CuAAC |
IV. Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a click chemistry reaction using N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: General workflow for a click chemistry reaction.
V. Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the components of the click chemistry reactions discussed.
Caption: Logical relationships in click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. openpr.com [openpr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]
Application Notes and Protocols for Peptide Conjugation with N-(Azido-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and other biomolecules. PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-acid), offers a versatile platform for creating complex peptide conjugates. This linker possesses two carboxylic acid groups for covalent attachment to primary amines (e.g., lysine residues or the N-terminus of a peptide) via stable amide bonds, and a terminal azide group for subsequent modification through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
These application notes provide a comprehensive, step-by-step guide for the successful conjugation of peptides with N-(Azido-PEG3)-N-bis(PEG3-acid), including reaction protocols, purification strategies, and characterization methods.
Principle of the Reaction
The conjugation process involves two primary stages:
-
Amide Bond Formation: The two carboxylic acid moieties of the PEG linker are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This activation creates a more stable amine-reactive NHS ester. The NHS-activated linker then readily reacts with primary amine groups on the peptide to form stable amide bonds.[6]
-
Azide-Alkyne Cycloaddition (Click Chemistry): The terminal azide group on the PEG linker can be subsequently conjugated to a molecule containing an alkyne group. This is typically achieved through CuAAC, which is a highly efficient and specific reaction.[3][7] This allows for the attachment of a second molecule of interest, such as a targeting ligand, an imaging agent, or another therapeutic molecule.
Materials and Equipment
Reagents
-
Peptide with at least one primary amine group
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
For Click Chemistry (CuAAC):
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
-
Solvents for dissolution (e.g., DMSO, DMF)
-
Purification reagents (e.g., mobile phases for HPLC, dialysis buffers)
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system (Reversed-Phase or Size-Exclusion)[]
-
Lyophilizer
-
Centrifugal filters for buffer exchange[9]
Experimental Protocols
Protocol 1: Amide Bond Formation - Conjugation of the PEG Linker to the Peptide
This protocol details the covalent attachment of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker to the primary amines of a peptide.
Workflow for Amide Bond Formation
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. N-(Azido-PEG3)-N-bis(PEG4-acid), 2112731-54-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
Application Notes: N-(Azido-PEG3)-N-bis(PEG3-acid) for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced drug delivery systems. Its unique structure offers a versatile platform for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted nanoparticles. The single terminal azide group allows for the attachment of a therapeutic payload or imaging agent via highly efficient and bioorthogonal "click chemistry."[1][2][3] The two terminal carboxylic acid groups provide anchor points for the covalent attachment of targeting moieties, solubilizing agents, or other functional molecules through stable amide bonds.[4]
The branched PEG architecture provides several advantages over linear linkers, including the potential for higher drug loading, improved pharmacokinetics, and enhanced solubility of the final conjugate.[1][4][5][6][] The hydrophilic PEG spacers increase the overall water solubility and can shield the conjugate from the immune system, potentially prolonging circulation time and reducing immunogenicity.[2][8]
These application notes provide a detailed protocol for the synthesis of a targeted drug conjugate using N-(Azido-PEG3)-N-bis(PEG3-acid) as a central scaffold. A model system is described wherein two targeting peptides are attached to the carboxylic acid moieties, and an alkyne-modified cytotoxic drug is conjugated to the azide group.
Molecular Structure and Reaction Scheme
The core of this application is a two-step sequential conjugation strategy that leverages the orthogonal reactivity of the azide and carboxylic acid functional groups.
References
- 1. Branched PEG Azide | AxisPharm [axispharm.com]
- 2. amt.tstu.ru [amt.tstu.ru]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Functionality: Application of N-(Azido-PEG3)-N-bis(PEG3-acid) for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional, branched polyethylene glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG3-acid) . This versatile linker offers a strategic advantage in the development of sophisticated nanoparticle-based platforms for drug delivery, diagnostics, and bioimaging. Its unique architecture, featuring a terminal azide group for "click" chemistry and two terminal carboxylic acid groups for covalent conjugation, allows for a multi-pronged approach to surface functionalization.
The incorporation of a branched PEG structure enhances the nanoparticle's pharmacokinetic profile by increasing its hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance and minimizing uptake by the reticuloendothelial system (RES).[1][2] This "stealth" characteristic is crucial for enabling targeted delivery to disease sites.
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, preventing protein adsorption and aggregation, thus improving stability in biological media.[3][4]
-
Orthogonal Functionalization: The azide and carboxylic acid moieties allow for sequential or simultaneous conjugation of different molecules, such as targeting ligands and therapeutic agents, in a controlled manner.
-
"Click" Chemistry Ready: The azide terminus provides a highly efficient and specific handle for attaching alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]
-
Versatile Anchoring: The two carboxylic acid groups can be activated to form stable amide bonds with amine-containing molecules or can serve as anchoring points to nanoparticle surfaces with complementary chemistry.
Data Presentation: Expected Physicochemical Changes Post-Modification
Successful surface modification of nanoparticles with N-(Azido-PEG3)-N-bis(PEG3-acid) and subsequent conjugation of targeting moieties will induce measurable changes in their physicochemical properties. The following table summarizes these expected changes.
| Parameter | Pre-Modification (Bare Nanoparticles) | Post-Modification with N-(Azido-PEG3)-N-bis(PEG3-acid) | Post-Conjugation of Targeting Ligand | Rationale for Change |
| Hydrodynamic Diameter (DLS) | Variable (e.g., 50-100 nm) | Significant Increase | Further Increase | Addition of the PEG linker and subsequent ligand increases the effective size in solution. |
| Zeta Potential | Variable (positive or negative) | Shift towards more negative | May shift depending on ligand charge | The carboxylic acid groups of the PEG linker will impart a negative charge. The final charge will depend on the pI of the conjugated ligand. |
| Surface Chemistry | e.g., Amine, Citrate, etc. | Presence of Azide and Carboxylic Acid groups | Presence of conjugated ligand functionalities | Introduction of new functional groups with each modification step. |
| In Vivo Circulation Time | Short | Significantly Prolonged | Generally Prolonged | The PEG "stealth" effect reduces clearance by the RES.[1][2] |
| Cellular Uptake (Non-targeted) | Low to Moderate | Reduced | Increased (in target cells) | PEGylation reduces non-specific uptake.[6] Targeting ligands enhance receptor-mediated endocytosis.[7] |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles. Note: These are generalized protocols and may require optimization based on the specific type of nanoparticle and the molecules to be conjugated.
Protocol 1: Surface Functionalization of Amine-Terminated Nanoparticles
This protocol describes the covalent attachment of N-(Azido-PEG3)-N-bis(PEG3-acid) to nanoparticles with surface amine groups via the formation of amide bonds.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide or silica nanoparticles)
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Centrifugation or magnetic separation equipment for nanoparticle purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction mixture for 30 minutes at room temperature to form the active NHS ester.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the nanoparticle dispersion. A 10-20 fold molar excess of the activated linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to hydrolyze any unreacted NHS esters.
-
Purify the functionalized nanoparticles by repeated centrifugation or magnetic separation and resuspension in fresh Coupling Buffer to remove excess linker and byproducts.
-
Characterization:
-
Confirm successful conjugation by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of amide bond peaks.
-
Quantify the surface azide groups using a suitable assay (e.g., reaction with a fluorescently-labeled alkyne followed by fluorescence measurement).
Protocol 2: Conjugation of an Alkyne-Modified Targeting Ligand via Click Chemistry
This protocol details the attachment of an alkyne-containing targeting ligand (e.g., a peptide or small molecule) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles from Protocol 1
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DMSO
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-modified targeting ligand in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO4, sodium ascorbate, and THPTA.
-
-
Click Reaction:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-modified targeting ligand (typically a 5-10 fold molar excess relative to the surface azide groups).
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA complex to the nanoparticle-ligand mixture.
-
Initiate the reaction by adding sodium ascorbate (to a final concentration of approximately 1-2 mM).
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final targeted nanoparticles using size-exclusion chromatography or dialysis to remove the copper catalyst, excess ligand, and other small molecules.
-
Characterization:
-
Confirm successful conjugation using techniques appropriate for the targeting ligand (e.g., UV-Vis spectroscopy, fluorescence spectroscopy if the ligand is fluorescent).
-
Assess changes in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Targeted nanoparticle cellular uptake pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. qunwanglab.com [qunwanglab.com]
- 5. benchchem.com [benchchem.com]
- 6. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CuAAC Reaction with N-(Azido-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup and execution of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions utilizing the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-acid). This versatile linker possesses two carboxylic acid moieties for conjugation to amine-containing molecules and a terminal azide for subsequent "click" chemistry with alkyne-modified molecules. This enables the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutic and diagnostic tools.[1][2][3]
Application Notes
The use of N-(Azido-PEG3)-N-bis(PEG3-acid) offers a strategic advantage in bioconjugation by allowing for a sequential and orthogonal approach to molecular assembly. The dual carboxylic acid groups can be activated to react with primary amines, such as the lysine residues on proteins or antibodies, forming stable amide bonds.[4][] The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity.[3][6][][8]
Following the initial conjugation of a biomolecule to the linker via the acid groups, the terminal azide functionality remains available for a highly specific and efficient CuAAC reaction with an alkyne-containing molecule. This "click" reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for use with sensitive biological molecules.[9][10][11]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single site on an antibody, increasing the drug-to-antibody ratio (DAR).[12][13]
-
Targeted Drug Delivery: Functionalization of targeting ligands (e.g., peptides, aptamers) to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.
-
Fluorescent Labeling and Imaging: Attachment of two reporter molecules (e.g., fluorophores) for signal amplification in imaging applications.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
This section details a two-stage protocol for the use of N-(Azido-PEG3)-N-bis(PEG3-acid). The first stage involves the activation of the carboxylic acid groups and conjugation to an amine-containing biomolecule. The second stage is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Stage 1: Amine Conjugation via EDC-NHS Chemistry
This protocol describes the activation of the two carboxylic acid groups of the linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This is then reacted with a primary amine-containing biomolecule (e.g., a protein or antibody).
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the N-(Azido-PEG3)-N-bis(PEG3-acid) linker in an appropriate organic solvent like DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water) and NHS/Sulfo-NHS (e.g., 100 mg/mL in water or DMSO).
-
Prepare the amine-containing biomolecule in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acids:
-
To the solution of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker, add a 10- to 20-fold molar excess of EDC and a 20- to 40-fold molar excess of NHS/Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the NHS-activated linker solution to the biomolecule solution in Activation Buffer. The molar ratio of linker to biomolecule should be optimized but a starting point of 10:1 to 20:1 is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purify the resulting azide-functionalized biomolecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and reagents.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule conjugate from Stage 1
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing agent: Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepared fresh)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the Reaction Buffer. The molar ratio of the alkyne molecule to the azide-functionalized biomolecule can be varied, but a 5- to 10-fold excess of the alkyne is a good starting point.
-
Prepare a premix of CuSO₄ and the copper-stabilizing ligand. A 1:5 molar ratio of CuSO₄ to ligand is commonly used to protect the biomolecule from copper-mediated damage.
-
-
Initiation of the CuAAC Reaction:
-
Add the CuSO₄/ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and unreacted alkyne molecule.[14] For ADCs, methods like hydrophobic interaction chromatography (HIC) or anion exchange chromatography (AIEX) can be employed for characterization and purification.[15]
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the two-stage conjugation process. These values are intended as a starting point and may require optimization for specific applications.
Table 1: Typical Parameters for EDC-NHS Amidation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | Optimization is crucial to control the degree of labeling. |
| Molar Ratio (EDC:Linker) | 10:1 to 20:1 | A sufficient excess is needed to drive the reaction. |
| Molar Ratio (NHS:Linker) | 20:1 to 40:1 | Stabilizes the activated ester for efficient coupling. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer times may be needed for less reactive amines. |
| pH (Activation) | 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| pH (Conjugation) | 7.2 - 8.0 | Favors the reaction of NHS esters with primary amines. |
| Expected Yield | 50-90% | Highly dependent on the biomolecule and reaction conditions. |
Table 2: Typical Parameters for CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (Alkyne:Azide) | 5:1 to 10:1 | Excess alkyne drives the reaction to completion. |
| Final CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage. |
| Molar Ratio (Ligand:CuSO₄) | 5:1 | Protects the biomolecule and stabilizes the Cu(I) catalyst.[11] |
| Final Sodium Ascorbate Conc. | 1 - 5 mM | In situ reduction of Cu(II) to the active Cu(I) catalyst. |
| Reaction Time | 1 - 4 hours at RT | Reactions are often complete within this timeframe. |
| Expected Yield | >90% | CuAAC is known for its high efficiency and yields.[9][10] |
Mandatory Visualization
Caption: Overall experimental workflow for the two-stage bioconjugation.
Caption: EDC-NHS activation of carboxylic acid for amidation.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-(Azido-PEG3)-N-bis(PEG3-acid) Reaction with Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterotrifunctional linker designed for advanced bioconjugation applications. This unique molecule possesses a terminal azide group for highly specific "click chemistry" reactions and two terminal carboxylic acid groups for covalent attachment to amine-containing molecules. The branched polyethylene glycol (PEG) structure enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1][2][3]
These application notes provide detailed protocols for the reaction of N-(Azido-PEG3)-N-bis(PEG3-acid) with alkyne-modified proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][6] This reaction's high efficiency, specificity, and biocompatibility make it an invaluable tool for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled proteins for imaging.[1][2][7]
Key Features and Applications
-
Dual Functionality: The azide group allows for specific conjugation to alkyne-modified proteins, while the two carboxylic acid groups can be conjugated to primary amines (e.g., on other proteins, peptides, or surfaces) through amide bond formation.
-
Enhanced Pharmacokinetics: The hydrophilic PEG chains can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life by reducing renal clearance.
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic payloads and prevent aggregation of the final protein conjugate.[1]
-
Versatile Conjugation: The azide and carboxylic acid functionalities offer orthogonal handles for stepwise and controlled bioconjugation, leading to more homogeneous products.[1]
-
Applications:
-
Antibody-Drug Conjugates (ADCs): Enables the attachment of a targeting antibody to a therapeutic payload.[2]
-
Targeted Drug Delivery: Facilitates the creation of multivalent constructs for enhanced binding affinity and therapeutic efficacy.[2]
-
Fluorescent Labeling: Allows for the attachment of reporter molecules for imaging and diagnostic applications.[2]
-
Surface Modification: Useful for immobilizing proteins onto surfaces for applications in biosensors and biomaterials.[2]
-
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-Modified Protein
This protocol details the reaction of the azide group on N-(Azido-PEG3)-N-bis(PEG3-acid) with a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[8]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[9][10]
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Degassing equipment (e.g., vacuum line and inert gas source like argon or nitrogen)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[9]
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the N-(Azido-PEG3)-N-bis(PEG3-acid) stock solution. A 10- to 50-fold molar excess of the azide linker over the protein is recommended to ensure efficient conjugation.[8]
-
Add aminoguanidine solution to a final concentration of 5 mM. Aminoguanidine helps to prevent protein damage from reactive byproducts of ascorbate oxidation.[5][10]
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst complex by mixing the CuSO4 stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[11] For example, mix 2.5 µL of 20 mM CuSO4 with 12.5 µL of 50 mM THPTA.
-
Incubate the catalyst mixture for a few minutes at room temperature. The THPTA ligand stabilizes the catalytically active Cu(I) species and protects the protein from oxidative damage.[9][10]
-
-
Degassing (Recommended):
-
Initiation of the Click Reaction:
-
Add the pre-mixed copper/THPTA catalyst to the protein-linker mixture. The final concentration of CuSO4 should be between 0.1 mM and 0.25 mM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Gently vortex the reaction mixture.[9]
-
-
Incubation:
-
Purification:
-
Remove unreacted linker and catalyst components by purifying the protein conjugate using size-exclusion chromatography (SEC) or dialysis.[9]
-
Protocol 2: Amide Coupling of Carboxylic Acid Groups
This protocol describes the conjugation of the two carboxylic acid groups on the PEG linker (after conjugation to the alkyne-protein) to a molecule containing a primary amine, using EDC/NHS chemistry.
Materials:
-
Protein conjugate from Protocol 1 in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
Amine-containing molecule (e.g., peptide, small molecule drug)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange:
-
Exchange the protein conjugate into an amine-free buffer, such as MES buffer at pH 6.0, to ensure optimal EDC/NHS chemistry.
-
-
Activation of Carboxylic Acids:
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO. A typical molar ratio of EDC to NHS is 1.2:1.2 relative to the carboxylic acid groups on the protein conjugate.
-
Add the EDC/NHS solution to the protein conjugate solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule to the activated protein conjugate solution. A molar excess of the amine-containing molecule may be required to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution (e.g., Tris buffer) to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide Linker | 10 - 50 fold | Higher excess can drive the reaction to completion. |
| CuSO4 Concentration | 0.1 - 0.25 mM | Higher concentrations can increase reaction rate but may also increase protein damage.[11] |
| Ligand (THPTA) to Copper Ratio | 5:1 | The ligand stabilizes Cu(I) and protects the protein.[11] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Use a freshly prepared solution.[9][10] |
| Aminoguanidine Concentration | 5 mM | Scavenges reactive oxygen species.[5][10] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used for sensitive proteins.[9][12] |
| Reaction Time | 1 - 16 hours | Dependent on temperature and reagent concentrations.[9][12] |
Table 2: Characterization of Protein Conjugates
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC) | Assess purity and detect aggregation. |
| Reversed-Phase HPLC (RP-HPLC) | Determine purity and degree of PEGylation.[13] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the conjugate and determine the degree of modification.[13][14] |
| UV-Vis Spectroscopy | Quantify protein concentration and, if applicable, the conjugated payload. |
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Reactivity of the trifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates with N-(Azido-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of antibody-drug conjugates (ADCs) utilizing the heterobifunctional, branched polyethylene glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG3-acid). This linker enables the attachment of two drug molecules per conjugation site on an antibody, offering the potential for a higher drug-to-antibody ratio (DAR) and improved therapeutic efficacy.[1] The incorporated PEG moieties enhance the solubility and stability of the resulting ADC.[2]
The protocols detailed below cover the essential steps of ADC development, from the activation of the linker and its conjugation to a monoclonal antibody, to the subsequent attachment of a cytotoxic payload via click chemistry, and finally, the evaluation of the ADC's in vitro potency.
Overview of the ADC Development Workflow
The development of an ADC using N-(Azido-PEG3)-N-bis(PEG3-acid) follows a multi-step process. Initially, the two carboxylic acid groups on the linker are activated to facilitate covalent bonding with primary amine groups, such as those on lysine residues of a monoclonal antibody. Following the attachment of the linker to the antibody, the azide group on the linker is utilized for the conjugation of an alkyne-modified cytotoxic drug through a bio-orthogonal click chemistry reaction. The resulting ADC is then purified and characterized to determine its drug-to-antibody ratio (DAR) and subsequently evaluated for its cytotoxic activity against target cancer cell lines.
Quantitative Data on ADCs with Branched PEG Linkers
The use of branched PEG linkers can influence the physicochemical properties and biological activity of ADCs. The following tables provide representative data on the impact of linker architecture on key ADC parameters. While this data is not specific to N-(Azido-PEG3)-N-bis(PEG3-acid), it offers valuable insights into the expected outcomes when using branched PEG linkers in ADC development.
Table 1: Influence of Linker Architecture on Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Method | Achievable DAR | Reference |
| Linear PEG | Cysteine-maleimide | 2-4 | [3] |
| Branched PEG | Enzymatic (MTGase) | up to 8 | [1] |
| Linear PEG with payload at end | Thiol-maleimide | 4 or 8 | [4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAF | Branched | HER2-expressing breast cancer | More potent than linear | [1] |
| ZHER2-MMAE | Linear (no PEG) | NCI-N87 | Lower | [5] |
| ZHER2-PEG4K-MMAE | Linear (4 kDa PEG) | NCI-N87 | Higher | [5] |
| ZHER2-PEG10K-MMAE | Linear (10 kDa PEG) | NCI-N87 | Highest | [5] |
| Trastuzumab-EGCit-PABC-MMAE | Branched (short) | BT-474 | 0.68 | [3] |
| Trastuzumab-EGCit-PABC-MMAE | Branched (long) | BT-474 | 0.074 | [3] |
Experimental Protocols
Protocol for Antibody Modification with N-(Azido-PEG3)-N-bis(PEG3-acid)
This protocol describes the activation of the carboxylic acid groups on N-(Azido-PEG3)-N-bis(PEG3-acid) using EDC and NHS, followed by conjugation to the primary amines of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid), EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:2.4:2.4 (Linker:EDC:NHS) to activate both carboxylic acids.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess linker and byproducts using desalting columns equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.
-
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-acid) in Live-Cell Imaging
These application notes provide a comprehensive guide for utilizing N-(Azido-PEG3)-N-bis(PEG3-acid), a branched polyethylene glycol (PEG) linker, in live-cell imaging applications. This versatile reagent is designed for advanced bioconjugation, enabling the attachment of targeting moieties and subsequent fluorescent labeling of live cells via click chemistry.
Introduction
N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterotrifunctional linker featuring a central azide (-N3) group and two terminal carboxylic acid (-COOH) groups. This unique architecture allows for a two-step bioconjugation strategy. The dual carboxylic acid moieties can be conjugated to amine-containing molecules, such as antibodies, peptides, or small molecule ligands, to create a targeted probe. The azide group serves as a bioorthogonal handle for the highly specific and efficient attachment of a fluorescent reporter molecule containing a compatible alkyne or strained cyclooctyne group.[1][2]
The hydrophilic PEG spacers incorporated into the linker enhance the solubility and bioavailability of the resulting conjugate while minimizing non-specific binding and potential immunogenicity.[3][4] The primary application of this linker in live-cell imaging is through bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] For live-cell imaging, SPAAC is generally preferred as it eliminates the need for a cytotoxic copper catalyst.[5][7]
Key Applications:
-
Targeted Cell Labeling: Conjugate the linker to an antibody or ligand to specifically label and visualize cell surface receptors or other targets on live cells.
-
Cellular Tracking: Fluorescently label cells of interest to monitor their movement, interactions, and fate in real-time.
-
Proximity Ligation Assays: The branched structure can be adapted for advanced imaging techniques that require the precise spatial arrangement of multiple probes.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C25H49N7O11 | [2] |
| Molecular Weight | 623.7 g/mol | [2] |
| CAS Number | 2182602-17-9 | [2] |
| Purity | >95% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | Store at -20°C, protect from light and moisture. | [2][3] |
Experimental Protocols
This section details the protocols for the two key stages of using N-(Azido-PEG3)-N-bis(PEG3-acid) for live-cell imaging: bioconjugation to a targeting moiety and subsequent fluorescent labeling of live cells.
Protocol 1: Bioconjugation of N-(Azido-PEG3)-N-bis(PEG3-acid) to an Amine-Containing Molecule (e.g., Antibody)
This protocol describes the conjugation of the carboxylic acid groups of the linker to primary amines on an antibody using EDC/NHS chemistry.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Antibody or other amine-containing molecule (1-10 mg/mL in PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG3-acid) in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in activation buffer immediately before use.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, add a 10- to 50-fold molar excess of the linker to the desired volume of activation buffer.
-
Add EDC and NHS to the linker solution to a final concentration of 5 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution at a 10- to 20-fold molar excess of linker to antibody.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M sodium phosphate buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified azide-functionalized antibody. The conjugate is now ready for live-cell labeling.
-
Protocol 2: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of live cells with the azide-functionalized antibody from Protocol 1, followed by imaging. SPAAC is recommended for live-cell applications to avoid copper-induced cytotoxicity.[5][7]
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
Live cells seeded on glass-bottom dishes or coverslips
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluorophore)
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)[8]
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip and culture until they reach the desired confluency.
-
-
Labeling with Azide-Functionalized Antibody:
-
Dilute the azide-functionalized antibody in pre-warmed complete cell culture medium to a final concentration of 1-20 µg/mL.
-
Remove the existing medium from the cells and add the antibody-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound antibody.
-
-
Click Reaction with Strained Alkyne-Fluorophore:
-
Final Wash and Imaging:
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer.
-
Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.[8]
-
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for the key steps in the protocols. Optimal conditions may vary depending on the specific cell type, antibody, and fluorophore used.
Table 1: Reagent Concentrations for Bioconjugation and Live-Cell Labeling
| Reagent | Stock Concentration | Working Concentration | Reference(s) |
| N-(Azido-PEG3)-N-bis(PEG3-acid) | 10 mM in DMSO | 10-50x molar excess to antibody | [9] |
| EDC | 100 mM in MES buffer | 5 mM | [9] |
| NHS | 100 mM in MES buffer | 5 mM | [9] |
| Azide-Functionalized Antibody | 1-10 mg/mL | 1-20 µg/mL | [10] |
| Strained Alkyne-Fluorophore (e.g., DBCO) | 1-10 mM in DMSO | 5-25 µM | [5] |
| Copper (II) Sulfate (for CuAAC, fixed cells) | 10 mM in H2O | 50-500 µM | [5][11] |
| THPTA (for CuAAC, fixed cells) | 10 mM in H2O | 250-500 µM | [5][11] |
| Sodium Ascorbate (for CuAAC, fixed cells) | 1 M in H2O (fresh) | 1-10 mM | [5][11] |
Table 2: Incubation Times for Key Experimental Steps
| Experimental Step | Incubation Time | Temperature | Reference(s) |
| Carboxylic Acid Activation (EDC/NHS) | 15-30 minutes | Room Temperature | [9] |
| Antibody Conjugation | 2 hours to overnight | RT or 4°C | [9] |
| Antibody Labeling of Live Cells | 30-60 minutes | 37°C | [10] |
| SPAAC Reaction on Live Cells | 30-90 minutes | 37°C | [5] |
| CuAAC Reaction on Fixed Cells | 30-60 minutes | Room Temperature | [5] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in using N-(Azido-PEG3)-N-bis(PEG3-acid) for live-cell imaging.
Caption: Experimental workflow for bioconjugation and live-cell imaging.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-(Azido-PEG3)-N-bis(PEG3-acid) Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the conjugation of N-(Azido-PEG3)-N-bis(PEG3-acid). The primary application of this linker involves the activation of its two terminal carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds with amine-containing molecules.
Troubleshooting Guide
Q1: My conjugation reaction has a very low yield or has failed completely. What are the most common causes?
A: Failure in EDC/NHS-mediated conjugation is often linked to a few critical factors:
-
Suboptimal pH: The two stages of the reaction have different optimal pH ranges. Carboxylic acid activation with EDC/NHS is most efficient at a slightly acidic pH (4.5–7.2), while the subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a slightly alkaline pH (7.2–8.5).[1][2][3]
-
Hydrolysis of NHS-ester: The activated NHS-ester intermediate is highly susceptible to hydrolysis, especially at alkaline pH.[4][] This is the primary competing reaction that reverts the activated acid back to its original carboxylate form, preventing conjugation.
-
Inactive Reagents: EDC is particularly sensitive to moisture and can degrade if not stored properly or if the vial has been opened multiple times.[6] Using old or improperly stored EDC or NHS is a common reason for failure.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the activated NHS-ester.[7] Phosphate buffers have also been shown to interfere with EDC reactions and should be avoided.[8]
Q2: How can I be sure my activated N-(Azido-PEG3)-N-bis(PEG3-acid) isn't hydrolyzing before it reacts with my amine?
A: Hydrolysis is a major competitor to a successful conjugation.[] Its rate increases significantly with pH.[4] The half-life of an NHS-ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[4] To minimize hydrolysis:
-
Use a Two-Step Protocol: Perform the initial activation of the PEG-acid at an optimal pH of 5.0-6.0. Only after activation is complete should you raise the pH to 7.2-7.5 immediately before adding your amine-containing molecule.[1][2]
-
Control Temperature: Performing the reaction at 4°C instead of room temperature can slow the rate of hydrolysis.[4]
-
Use Sufficient Concentrations: The reaction between the NHS-ester and the amine is bimolecular. Using higher concentrations of your reactants can help favor the desired conjugation over the competing hydrolysis reaction.[9][10]
Q3: What is the correct way to select, prepare, and use buffers for this conjugation?
A: Buffer selection is critical for success.
-
Activation Step: Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) at a pH between 5.0 and 6.0 is highly recommended for the EDC/NHS activation step.[2][8]
-
Conjugation Step: For the reaction with the amine, you can raise the pH using a buffer like HEPES or phosphate-buffered saline (PBS), though HEPES is often preferred to avoid any potential interference from phosphate.[4][11] Ensure the pH is in the 7.2-8.5 range.[4]
-
Avoid: Never use Tris, glycine, or other primary amine-containing buffers, as they will directly compete in the reaction.[7] Avoid phosphate buffers during the EDC activation step.[8]
Q4: I am seeing unexpected byproducts or my final product is not what I expected. What side reactions can occur with EDC/NHS chemistry?
A: While relatively efficient, EDC coupling is not without potential side reactions. The most common is the formation of an N-acylurea byproduct . This occurs when the O-acylisourea intermediate (formed after EDC reacts with the carboxyl group) rearranges instead of reacting with NHS or an amine.[2] The addition of NHS significantly suppresses this side reaction by rapidly converting the unstable O-acylisourea to a more stable NHS-ester.[8] Using an excess of EDC can sometimes lead to unintended crosslinking.[8]
Q5: How should I store and handle the N-(Azido-PEG3)-N-bis(PEG3-acid) linker and the coupling reagents?
A: Proper storage is essential to maintain reagent activity.
-
N-(Azido-PEG3)-N-bis(PEG3-acid): This linker should be stored at -20°C in a tightly sealed vial to keep it dry.[12][13]
-
EDC and NHS: These reagents are moisture-sensitive.[6] They should be stored at -20°C with a desiccant. For best results, use freshly opened vials or purchase high-purity, conjugation-grade reagents and aliquot them into single-use vials upon arrival to minimize exposure to air and humidity.
Quantitative Data Summary
Quantitative understanding of reaction kinetics can significantly improve experimental outcomes. The following tables summarize key data related to the stability of the reaction intermediate and recommended conditions.
Table 1: Effect of pH on NHS-Ester Intermediate Stability This table illustrates the competition between the desired amidation reaction and the undesired hydrolysis of the NHS-ester intermediate at various pH levels. Note how the half-life of hydrolysis decreases dramatically as the pH becomes more alkaline.
| pH | Hydrolysis Half-life (t½) | Amidation Half-life (t½) | Reference(s) |
| 7.0 | 4-5 hours (at 0°C) | ~80 minutes (RT) | [4][9] |
| 8.0 | ~210 minutes (RT) | ~80 minutes (RT) | [9][14] |
| 8.5 | ~180 minutes (RT) | ~20 minutes (RT) | [9][14] |
| 8.6 | ~10 minutes (at 4°C) | Not specified | [4] |
| 9.0 | ~125 minutes (RT) | ~10 minutes (RT) | [9][14] |
| RT = Room Temperature. Data is compiled from studies on various NHS-esters and serves as a general guide. |
Table 2: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling This table provides a summary of the optimal conditions for activating the PEG-acid and conjugating it to an amine-containing molecule.
| Parameter | Step 1: Activation | Step 2: Conjugation | Reference(s) |
| Objective | Activate Carboxyl Groups | React Activated Ester with Primary Amine | [1][2][15] |
| pH | 5.0 - 6.0 | 7.2 - 7.5 | [1][2][16] |
| Recommended Buffer | 0.1 M MES Buffer | HEPES, Borate, or PBS Buffer | [2][7][8] |
| Reagents | N-(Azido-PEG3)-N-bis(PEG3-acid), EDC, NHS | Amine-containing molecule | [1][2] |
| Temperature | Room Temperature | Room Temperature or 4°C | [1][4] |
| Duration | 15 - 30 minutes | 2 hours to overnight | [1][7][17] |
Experimental Protocols & Visualizations
General Reaction Pathway
The following diagram illustrates the EDC/NHS coupling mechanism. The carboxylic acid groups on the PEG linker are first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS-ester. The NHS-ester reacts with a primary amine on the target molecule to yield a stable amide bond. The primary competing reaction, hydrolysis of the NHS-ester, is also shown.
Caption: The EDC/NHS reaction pathway and competing hydrolysis side-reaction.
Protocol 1: Two-Step Conjugation of N-(Azido-PEG3)-N-bis(PEG3-acid)
This protocol outlines the key steps for efficiently conjugating the PEG linker to a primary amine-containing molecule.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl pH 8.5, 1 M hydroxylamine, or 1 M glycine
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use. A typical concentration is 10 mg/mL.
-
Dissolve the N-(Azido-PEG3)-N-bis(PEG3-acid) in the Activation Buffer.
-
Dissolve your amine-containing molecule in the Conjugation Buffer.
-
-
Activation of PEG-Acid (Step 1):
-
Conjugation to Amine (Step 2):
-
Immediately following activation, either add the activated PEG-acid solution to your amine-containing molecule solution or add the amine-containing molecule directly to the activation reaction.
-
Adjust the pH of the final reaction mixture to 7.2-7.5 using a concentrated, non-amine buffer (e.g., sodium phosphate or HEPES).[1]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[17]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts from the conjugated product using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or other chromatographic techniques.
-
Troubleshooting Workflow
If you encounter a failed conjugation, use the following logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting failed conjugation experiments.
Frequently Asked Questions (FAQs)
Q: Can I perform the reaction in a single step at pH 7.5? A: While possible, it is not recommended for optimal results. The activation of the carboxyl group by EDC is less efficient at this pH, and the hydrolysis of the NHS-ester is significantly faster.[1][4][15] A two-step process where activation occurs at pH 5.0-6.0 before raising the pH for conjugation maximizes the concentration of the reactive NHS-ester intermediate and improves overall yield.[2]
Q: My amine-containing molecule is only soluble in a buffer containing Tris. What can I do? A: This is a challenging situation, as Tris will directly compete with your molecule. The best course of action is to perform a buffer exchange for your molecule into a non-amine buffer like PBS or HEPES using dialysis or a desalting column before starting the conjugation.
Q: How can I confirm that the carboxylic acids on my PEG linker have been successfully activated? A: Direct confirmation without derivatization can be difficult. However, you can indirectly measure the hydrolysis of the NHS-ester. The N-hydroxysuccinimide byproduct released during hydrolysis absorbs light between 260-280 nm.[4] By monitoring the increase in absorbance in this range in a reaction mixture lacking the amine nucleophile, you can confirm that activation and subsequent hydrolysis are occurring.
Q: Is it necessary to quench the reaction? A: Yes, quenching is an important step. It deactivates any remaining NHS-esters, preventing them from reacting with other nucleophiles during purification or storage.[1][2] If your purified product will be used in a biological system, quenching prevents the undesirable modification of other proteins or biomolecules.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 13. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of PROTACs using N-(Azido-PEG3)-N-bis(PEG3-acid)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in improving the yield of your Proteolysis Targeting Chimera (PROTAC) synthesis when utilizing the branched linker, N-(Azido-PEG3)-N-bis(PEG3-acid). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N-(Azido-PEG3)-N-bis(PEG3-acid) in PROTAC synthesis?
A1: N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterobifunctional and branched PEG-based linker used in the synthesis of PROTACs.[1] Its key features are an azide (N3) group, which is ideal for bioorthogonal "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and two terminal carboxylic acid (-COOH) groups for amide bond formation with amine-containing ligands.[2][3] This branched structure allows for the potential attachment of multiple molecules, such as two E3 ligase ligands or two targeting ligands, to a single point.
Q2: What are the main advantages of using a PEG-based linker like this one?
A2: Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:
-
Improved Solubility: PEG linkers are hydrophilic and can significantly increase the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large and complex compounds.[4][5]
-
Enhanced Permeability: The flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[6]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG chain can act as a spacer, enabling the target protein and E3 ligase to come together in a productive ternary complex, which is essential for ubiquitination and degradation.[4]
Q3: What is "click chemistry" and why is it useful for PROTAC synthesis?
A3: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific. In the context of this linker, the azide group is used for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This method is highly efficient for ligating the linker to a molecule containing a terminal alkyne, often with yields ranging from 55-90%.[7] It is a robust and popular method for the final "stitching" step in PROTAC synthesis.
Q4: How does the branched structure of this linker impact the PROTAC's properties?
A4: The branched nature of N-(Azido-PEG3)-N-bis(PEG3-acid) can influence the final PROTAC in several ways:
-
Valency: It allows for the creation of multivalent PROTACs, which could potentially enhance binding affinity or avidity for the target protein or E3 ligase.
-
Conformation: The branching can affect the overall three-dimensional shape and flexibility of the PROTAC, which in turn can impact the stability of the ternary complex.[8]
-
Purification: Branched molecules may have different chromatographic behaviors compared to their linear counterparts, which should be considered during purification.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Yield in Amide Coupling Step
Q: I am getting a low yield or a complex mixture of products during the amide coupling of my amine-containing ligand to N-(Azido-PEG3)-N-bis(PEG3-acid). What could be the cause?
A: This is a common issue due to the presence of two carboxylic acid groups on the linker. Here are the likely causes and solutions:
-
Cause 1: Lack of Stoichiometric Control.
-
Problem: Using an excess of the di-acid linker can lead to the formation of a di-substituted product where two of your amine-containing ligands are coupled to the same linker molecule. Conversely, an excess of the amine ligand could lead to unreacted di-acid linker.
-
Solution: Carefully control the stoichiometry. To favor mono-substitution, use a slight excess of the di-acid linker (e.g., 1.2-1.5 equivalents) relative to your amine-containing ligand. This will leave one carboxylic acid group unreacted for subsequent steps. The unreacted linker can be removed during purification.
-
-
Cause 2: Inefficient Activation of Carboxylic Acid.
-
Problem: The carboxylic acid groups need to be activated to react efficiently with the amine. Incomplete activation will result in low conversion.
-
Solution: Use reliable coupling reagents. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent (e.g., DMF or NMP) is a robust system for amide bond formation. Ensure your coupling reagents are fresh and stored under anhydrous conditions.
-
-
Cause 3: Side Reactions.
-
Problem: The activated carboxylic acid can be unstable and may decompose or participate in side reactions if the reaction is not performed promptly or under the right conditions.
-
Solution: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions.
-
Low Yield in CuAAC (Click Chemistry) Step
Q: My final click chemistry reaction to ligate the azide-linker intermediate with my alkyne-containing molecule is giving a low yield. How can I improve this?
A: Low yields in CuAAC reactions are often related to the copper catalyst or reaction conditions.
-
Cause 1: Copper Catalyst Oxidation.
-
Problem: The active catalyst in CuAAC is Copper(I). If exposed to oxygen, it can be oxidized to the inactive Copper(II) state.
-
Solution: Always use a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[10] It is also recommended to degas your solvents and run the reaction under an inert atmosphere. The use of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can both accelerate the reaction and protect the catalyst.
-
-
Cause 2: Impurities in Starting Materials.
-
Problem: Impurities in your azide or alkyne starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS before proceeding with the click reaction.
-
-
Cause 3: Inadequate Reaction Conditions.
-
Problem: The reaction may be too slow at room temperature, or the solvent system may not be optimal.
-
Solution: Gentle heating (e.g., to 40-60 °C) can increase the reaction rate. The solvent system should be able to dissolve all components; mixtures of water with organic solvents like DMSO, t-butanol, or DMF are commonly used.
-
Purification Challenges
Q: I am having difficulty purifying my final PROTAC. It seems to be co-eluting with impurities or giving broad peaks during chromatography. Why is this happening?
A: The PEG linker significantly increases the polarity of the PROTAC, which can pose purification challenges.
-
Problem: The high polarity of the PEGylated PROTAC can cause it to adhere strongly to normal-phase silica gel, leading to poor separation. The branched nature of the molecule can also contribute to peak broadening.
-
Solution 1: Use Reverse-Phase HPLC (RP-HPLC). RP-HPLC is the preferred method for purifying PEGylated PROTACs.[11][] A C18 or C4 column with a water/acetonitrile gradient containing a modifier like 0.1% TFA is typically effective.[11]
-
Solution 2: Size Exclusion Chromatography (SEC). SEC can be a useful initial purification step to separate the larger PROTAC molecule from smaller unreacted starting materials and reagents.[11][]
-
Solution 3: Optimize Gradient and Column Choice. For RP-HPLC, a shallow gradient can improve the resolution of closely eluting species. For particularly challenging separations, experimenting with different column stationary phases (e.g., C4, C8, or phenyl-hexyl) may be beneficial.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes based on literature for similar reactions. Note that optimal conditions should be determined empirically for your specific system.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Recommended Condition | Expected Outcome/Comments |
| Stoichiometry | ||
| Amine Ligand | 1.0 eq | Limiting reagent for mono-substitution. |
| N-(Azido-PEG3)-N-bis(PEG3-acid) | 1.2 - 1.5 eq | Slight excess to favor mono-acylation. |
| Coupling Reagent (e.g., HATU) | 1.2 - 1.5 eq | Relative to the amine ligand. |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | To neutralize acids formed during the reaction. |
| Solvent | Anhydrous DMF or NMP | Ensures solubility of all components. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temp. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS. |
| Typical Yield | 40 - 70% | Highly dependent on the specific substrates. |
Table 2: CuAAC (Click Chemistry) Reaction Parameters
| Parameter | Recommended Condition | Expected Outcome/Comments |
| Stoichiometry | ||
| Azide-Linker Intermediate | 1.0 eq | |
| Alkyne-containing Molecule | 1.1 - 1.5 eq | Slight excess of the alkyne component. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO4) | 0.1 - 0.2 eq | Pre-catalyst. |
| Sodium Ascorbate | 0.5 - 1.0 eq | Reducing agent to generate Cu(I). |
| Ligand (e.g., THPTA) | 0.2 - 0.5 eq | Optional, but recommended to accelerate the reaction. |
| Solvent | t-BuOH/H2O (1:1) or DMSO/H2O (3:1) | Should dissolve all components. |
| Temperature | Room Temperature to 60 °C | Heating can increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS. |
| Typical Yield | 55 - 95% | Generally a high-yielding reaction.[7] |
Experimental Protocols
Protocol 1: Mono-Amide Coupling with N-(Azido-PEG3)-N-bis(PEG3-acid)
This protocol describes the mono-acylation of an amine-containing ligand (Ligand-NH2).
-
Preparation:
-
Under an inert atmosphere (N2 or Ar), dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) (1.2 eq) in anhydrous DMF.
-
In a separate vial, dissolve your amine-containing ligand (Ligand-NH2) (1.0 eq) in anhydrous DMF.
-
-
Activation:
-
To the solution of the linker, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Coupling:
-
Add the solution of Ligand-NH2 dropwise to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative RP-HPLC to isolate the mono-substituted azide-linker intermediate.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final ligation of the azide-linker intermediate with an alkyne-containing molecule.
-
Preparation:
-
Dissolve the azide-linker intermediate (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a mixture of t-BuOH and water (1:1).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 eq) in water.
-
-
Reaction:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC product by preparative RP-HPLC.
-
Visualizations
Caption: A typical workflow for the two-step synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: A troubleshooting decision tree for low yield in the mono-amide coupling step.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharm-analyt.com [pharm-analyt.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-(Azido-PEG3)-N-bis(PEG3-acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis and purification of N-(Azido-PEG3)-N-bis(PEG3-acid).
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for N-(Azido-PEG3)-N-bis(PEG3-acid)?
A1: A common strategy for synthesizing branched PEG structures like N-(Azido-PEG3)-N-bis(PEG3-acid) involves a stepwise approach using a central amine as a branching point. The synthesis could begin with a commercially available amino-PEG derivative, followed by the addition of the other PEG arms and subsequent functional group transformations. A plausible route is the reaction of an amino-PEG-azide with a protected PEG-acid derivative, followed by deprotection.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The critical parameters include reaction temperature, reaction time, solvent, and the molar ratio of reactants. PEGylation reactions can be sensitive to these conditions, which can influence reaction completeness and the formation of byproducts.[1] It is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) to prevent side reactions, especially if any reagents are sensitive to air or moisture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, using a solvent system such as chloroform/methanol may help in separating the starting materials from the product.[2] NMR can be used to observe the disappearance of starting material signals and the appearance of product signals.
Q4: What are the recommended storage conditions for N-(Azido-PEG3)-N-bis(PEG3-acid)?
A4: It is recommended to store N-(Azido-PEG3)-N-bis(PEG3-acid) at -20°C in a dry, dark environment to prevent degradation.[3] For transportation, it can be shipped at room temperature for up to three weeks.[3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Inactive reagents. | Use fresh or properly stored reagents. Ensure that any moisture-sensitive reagents are handled under an inert atmosphere. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. | |
| Multiple Spots on TLC/Multiple Peaks in HPLC | Presence of unreacted starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. |
| Formation of byproducts due to side reactions. | Consider using protecting groups for reactive functionalities that are not involved in the current reaction step. Adjust the reaction conditions to be milder to minimize side reactions. | |
| Degradation of the product. | Ensure that the reaction and work-up conditions are not too harsh (e.g., avoid strong acids or bases if the PEG linker is unstable). Store the final product under the recommended conditions. | |
| Difficulty in Purifying the Product | Oily nature of the PEGylated compound. | PEGylated compounds are often oils and can be difficult to handle.[4] Purification by column chromatography on silica gel is a common method. |
| Streaking on TLC and poor separation in column chromatography. | Use a solvent system like chloroform/methanol or DCM/methanol.[2] Adding a small amount of acid (e.g., formic acid) for acidic compounds or base (e.g., ammonia) for basic compounds can improve separation.[2] | |
| Co-elution of impurities. | Consider alternative purification methods such as size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) to separate based on charge.[5][] | |
| Inconsistent Characterization Results | Broad peaks in NMR spectra. | This can be inherent to PEG molecules due to their polymeric nature and flexibility.[7] Ensure the sample is fully dissolved and the NMR instrument is properly tuned. |
| Difficulty in determining molecular weight by mass spectrometry. | For large PEG molecules, electrospray ionization (ESI) mass spectrometry can produce a complex envelope of peaks.[8] Using a proton transfer reaction ESI-MS method can simplify the spectrum.[8] MALDI-TOF MS is also a suitable technique.[9] | |
| Ambiguous NMR signals for end groups. | The integration of end-group protons in ¹H NMR can be used to determine the degree of functionalization.[7] It is important to correctly assign the peaks corresponding to the end groups and the PEG backbone.[7][10] |
Experimental Protocols
Hypothetical Synthesis of N-(Azido-PEG3)-N-bis(PEG3-acid)
This is a hypothetical protocol based on general synthetic strategies for similar compounds.
-
Step 1: Synthesis of a Boc-protected amino-bis(PEG3-acid) intermediate.
-
React N-Boc-iminodiethanoic acid with a protected PEG3-alcohol (e.g., PEG3-O-tert-butyl ether) in the presence of a coupling agent like DCC or EDC to form the di-ester.
-
Deprotect the tert-butyl esters under acidic conditions to yield the bis-acid.
-
-
Step 2: Deprotection of the Boc group.
-
Treat the Boc-protected intermediate with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) to deprotect the amino group.
-
-
Step 3: Attachment of the Azido-PEG3 arm.
-
React the deprotected amine with an activated Azido-PEG3-acid (e.g., Azido-PEG3-NHS ester) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to form the final product.
-
-
Purification.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in chloroform or DCM.
-
Characterization
-
¹H NMR: To confirm the presence of the characteristic peaks for the PEG backbone, the azide-adjacent methylene protons, and the acid-adjacent methylene protons.
-
¹³C NMR: To confirm the carbon signals of the PEG backbone and the terminal functional groups.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product.
Data Presentation
Table 1: Typical Reaction Conditions for PEGylation
| Parameter | Typical Range/Condition | Notes |
| Temperature | 0 °C to Room Temperature | Can be adjusted based on the reactivity of the reagents. |
| Reaction Time | 2 to 24 hours | Monitor by TLC or HPLC for completion. |
| Solvent | Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF) | Should be dry and inert. |
| Molar Ratio | 1:1 to 1:1.2 (Reactant A:Reactant B) | A slight excess of one reactant may be used to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent side reactions with moisture or oxygen. |
Table 2: Common Solvent Systems for Purification of PEGylated Compounds
| Chromatography Type | Solvent System | Notes |
| Silica Gel Column Chromatography | Chloroform/Methanol (e.g., 10:1) | A gradient of methanol is often used.[2] |
| Dichloromethane/Methanol | Similar to the chloroform/methanol system.[2] | |
| Ethanol/Isopropanol in Chloroform | Can provide better separation for some PEG compounds.[2] | |
| Size-Exclusion Chromatography (SEC) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Separates based on molecular size. |
| Ion-Exchange Chromatography (IEX) | Aqueous buffers with a salt gradient | Separates based on charge, useful for acidic or basic PEG derivatives.[5][] |
Visualizations
Caption: Hypothetical synthetic pathway for N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: Troubleshooting workflow for synthesis and purification issues.
Caption: Key parameters influencing final product purity.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. reddit.com [reddit.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. biopharminternational.com [biopharminternational.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
N-(Azido-PEG3)-N-bis(PEG3-acid) linker stability issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for the N-(Azido-PEG3)-N-bis(PEG3-acid) linker?
A1: To ensure maximum stability, the linker should be stored at -20°C or colder, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the compound. For creating stock solutions, use anhydrous DMSO or DMF and store these solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the primary functional groups on this linker and their roles in conjugation?
A2: This linker is trifunctional:
-
Azide Group (-N3): This group is used for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the specific attachment of the linker to a molecule containing an alkyne group.
-
Two Carboxylic Acid Groups (-COOH): These groups are typically activated to form N-hydroxysuccinimide (NHS) esters using reagents like EDC and Sulfo-NHS. The activated NHS esters then react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The presence of two acid groups allows for the potential attachment of two separate amine-containing molecules.
Q3: At what pH should I perform the EDC/Sulfo-NHS activation and subsequent amidation reaction?
A3: The activation of the carboxylic acid groups with EDC/Sulfo-NHS is most efficient at a pH of 4.5-6.0. However, the subsequent reaction of the resulting NHS ester with primary amines is most effective at a physiological pH of 7.2-8.0. It is common practice to perform the activation and conjugation as a one-pot reaction at pH 7.2-7.5 as a compromise, but this can increase the rate of NHS-ester hydrolysis. A two-step process, where activation is performed at the lower pH followed by pH adjustment and addition of the amine-containing molecule, can improve efficiency.
Q4: Can I use reducing agents like DTT or TCEP in my workflow when using this linker?
A4: No. The azide group is sensitive to reduction. Common reducing agents such as DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) will reduce the azide group to an amine, rendering it unable to participate in click chemistry reactions. If your protein or molecule of interest requires a reduction step (e.g., to break disulfide bonds), this must be done before the introduction of the azide-containing linker, with subsequent removal of the reducing agent.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments using the N-(Azido-PEG3)-N-bis(PEG3-acid) linker.
Issue 1: Low Conjugation Yield
Low yield can stem from several factors, primarily related to the degradation of the activated linker or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated NHS Ester | The NHS ester formed by EDC/Sulfo-NHS is highly susceptible to hydrolysis, especially at neutral or high pH. Its half-life in aqueous buffers can be minutes. Solution: Use the activated linker immediately. For a two-step conjugation, adjust the pH to 7.2-8.0 just before adding your amine-containing biomolecule. Consider increasing the molar excess of the linker. |
| Suboptimal pH | Performing the entire reaction at a single, non-optimal pH can reduce efficiency. Solution: Follow the two-step pH protocol described in FAQ #3. Activate at pH 4.5-6.0, then conjugate at pH 7.2-8.0. |
| Presence of Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with the target molecule for the activated linker. Solution: Use non-nucleophilic buffers such as PBS, HEPES, or MES. Ensure all reagents are free from contaminating nucleophiles. |
| Azide Group Reduction | Unintentional reduction of the azide group prevents subsequent click chemistry reactions. Solution: Scrupulously avoid reducing agents (DTT, TCEP) in all buffers and purification steps prior to the click reaction. |
Issue 2: Unintended Side-Products or Aggregation
The formation of unexpected products or aggregation of biomolecules often points to cross-reactivity or linker instability.
| Potential Cause | Recommended Solution |
| Intra/Inter-molecular Crosslinking | Since the linker has two carboxylic acid groups, it can potentially crosslink multiple proteins or multiple sites on the same protein, leading to aggregation or unwanted dimers/oligomers. Solution: Carefully control the stoichiometry. Use a lower molar excess of the linker relative to the protein. Optimize reaction time and protein concentration to favor intramolecular reactions if desired, or intermolecular if that is the goal. |
| EDC-Related Side Reactions | EDC can react with tyrosine, serine, and threonine residues, or form stable N-acylisourea adducts if the reaction with Sulfo-NHS is inefficient. Solution: Ensure a sufficient concentration of Sulfo-NHS is present during the activation step to efficiently convert the O-acylisourea intermediate to the more stable Sulfo-NHS ester. |
Experimental Protocols & Visualizations
Protocol: Two-Step Activation and Conjugation to a Protein
This protocol is designed to maximize conjugation efficiency by separating the linker activation and amine-coupling steps.
-
Reagent Preparation:
-
Dissolve the N-(Azido-PEG3)-N-bis(PEG3-acid) linker in anhydrous DMSO to create a 100 mM stock solution.
-
Prepare an "Activation Buffer" (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).
-
Prepare a "Conjugation Buffer" (e.g., 100 mM PBS, 150 mM NaCl, pH 7.4).
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation Step (Low pH):
-
In a microfuge tube, add the desired amount of the linker stock solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the linker.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation Step (Neutral pH):
-
Dissolve your amine-containing protein in the Conjugation Buffer.
-
Immediately add the activated linker solution from Step 2 to the protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
Remove excess, unreacted linker and byproducts via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Troubleshooting Logic for Low Conjugation Yield
Use this flowchart to diagnose the potential source of a low-yield conjugation reaction.
avoiding side reactions with N-(Azido-PEG3)-N-bis(PEG3-acid)
Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG3-acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(Azido-PEG3)-N-bis(PEG3-acid) and what are its primary applications?
A1: N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterobifunctional, branched polyethylene glycol (PEG) linker. It features a terminal azide group and two terminal carboxylic acid groups.[1][2][3] This structure allows for a two-step, controlled conjugation process. The primary applications include its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand and an E3 ligase ligand, and in the development of antibody-drug conjugates (ADCs) to increase the drug-to-antibody ratio (DAR).[4][5][6][7] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[8][9]
Q2: What are the main reactive groups on this linker and what chemistries do they utilize?
A2: The linker has two types of reactive functional groups:
-
Azide group (-N3): This group is used for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][10] These reactions allow for the highly efficient and specific attachment of molecules containing an alkyne or a strained alkyne (like DBCO or BCN).
-
Two Carboxylic Acid groups (-COOH): These groups react with primary amines (e.g., on proteins or other molecules) to form stable amide bonds. This reaction is typically mediated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][11]
Q3: Why would I choose a branched linker with two carboxylic acids?
A3: A branched linker with two carboxylic acid groups allows for the attachment of two amine-containing molecules to a single azide-functionalized molecule, or vice-versa. In the context of ADCs, this can increase the drug-to-antibody ratio (DAR), potentially enhancing the therapeutic efficacy.[4][5] For other applications, it allows for the creation of multivalent constructs, which can lead to increased binding affinity or signal amplification.
Troubleshooting Guides
Side Reactions Involving the Carboxylic Acid Groups (EDC/NHS Chemistry)
Problem 1: Low or no conjugation yield to my amine-containing molecule.
Table 1: Troubleshooting Low Yield in EDC/NHS Reactions
| Potential Cause | Suggested Solution |
| Hydrolysis of EDC and/or NHS ester | Use freshly prepared EDC and NHS solutions. EDC is particularly moisture-sensitive. Avoid storing stock solutions for extended periods.[11] Perform the reaction promptly after adding the reagents. |
| Suboptimal pH | The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 6.0) using a buffer like MES. The subsequent reaction with the primary amine is more efficient at a physiological to slightly basic pH (pH 7.2-8.0) in a buffer like PBS. Consider a two-step reaction where the pH is adjusted after the initial activation.[11] |
| Competing nucleophiles in the buffer | Ensure your buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the activated carboxylic acids.[11] |
| Insufficient reagent concentration | Use a molar excess of EDC and NHS relative to the carboxylic acid groups on the linker. A common starting point is a 1.5- to 2-fold molar excess of NHS and a 1- to 1.5-fold molar excess of EDC per carboxylic acid. |
| Steric hindrance | The PEG chains can sometimes sterically hinder the reaction. Consider using a longer PEG linker if possible, or optimizing the reaction time and temperature.[9] |
Problem 2: Unwanted crosslinking and aggregation of my protein.
Table 2: Troubleshooting Crosslinking and Aggregation
| Potential Cause | Suggested Solution |
| Intra- or intermolecular crosslinking of the target protein | If your protein has both primary amines and carboxylic acids, EDC can catalyze the formation of protein-protein conjugates. A two-step protocol is highly recommended. First, activate the N-(Azido-PEG3)-N-bis(PEG3-acid) with EDC/NHS, then purify to remove excess activating agents before adding your protein. |
| Intramolecular crosslinking via the two carboxylic acids of the linker | To favor intermolecular conjugation to your target molecule over intramolecular cyclization or oligomerization of the linker itself, use a sufficiently high concentration of your target amine-containing molecule. At low concentrations of the target, the activated carboxylic acids are more likely to react with each other.[12][13] |
| High concentration of EDC | High concentrations of EDC can sometimes lead to protein precipitation. If you observe aggregation, try reducing the molar excess of EDC. |
Workflow for Controlling Intra- vs. Intermolecular Crosslinking
Caption: Logical relationship between target molecule concentration and the dominant reaction pathway.
Side Reactions Involving the Azide Group (Click Chemistry)
Problem 3: Low yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Table 3: Troubleshooting Low Yield in CuAAC Reactions
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) to Cu(II) | The active catalyst is Cu(I). Ensure your reaction is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). Use a freshly prepared solution of a reducing agent like sodium ascorbate. |
| Poor quality of reagents | Use high-purity reagents. The alkyne-containing molecule and the copper source should be of good quality. |
| Copper-mediated protein degradation | For protein conjugations, the copper catalyst can cause oxidative damage.[14] The addition of a copper-chelating ligand, such as THPTA or TBTA, can protect the protein and also accelerate the reaction. |
| Inhibition by buffer components | Some buffer components can interfere with the copper catalyst. Avoid buffers with strong chelating agents. |
Problem 4: Unwanted reduction of the azide group.
Table 4: Troubleshooting Unwanted Azide Reduction
| Potential Cause | Suggested Solution |
| Use of non-specific reducing agents | If your experimental workflow involves a reduction step, be aware that some common reducing agents (e.g., DTT, TCEP) can reduce azides to amines. |
| Need for chemoselective reduction | If you need to reduce another functional group in the presence of the azide, consider chemoselective methods. For example, dichloroborane-dimethyl sulfide (BHCl2·SMe2) has been shown to selectively reduce azides in the presence of other functional groups like esters and nitriles.[15] Other methods using reagents like sodium iodide in the presence of acidic ion exchange resin have also been reported to be chemoselective.[16][17][18] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Protein
This protocol describes the conjugation of the two carboxylic acid groups of N-(Azido-PEG3)-N-bis(PEG3-acid) to primary amines on a protein.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Protein with primary amines (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Activation of N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 1.5-fold molar excess of Sulfo-NHS and a 1.2-fold molar excess of EDC for each carboxylic acid group on the linker.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Purification of Activated Linker (Optional but Recommended)
-
To minimize protein crosslinking, remove excess EDC and Sulfo-NHS by running the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Step 3: Conjugation to the Protein
-
Immediately add the activated linker solution (or the purified activated linker) to your protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Experimental Workflow for EDC/NHS Conjugation
Caption: A typical workflow for a two-step EDC/NHS conjugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of the linker to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or other synthesis)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper Ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (for dissolving hydrophobic molecules)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the Reaction Buffer. If necessary, dissolve the alkyne molecule in a minimal amount of DMSO first.
-
Prepare fresh stock solutions of CuSO4, Sodium Ascorbate, and the copper ligand in water.
-
Add the copper ligand to the reaction mixture (a common ratio is 5 equivalents of ligand per 1 equivalent of copper).
-
Add CuSO4 to the reaction mixture (e.g., to a final concentration of 1 mM).
-
Initiate the reaction by adding sodium ascorbate (e.g., to a final concentration of 5 mM).
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Signaling Pathway for PROTAC-mediated Protein Degradation
Caption: Simplified pathway of PROTAC-mediated protein degradation.
References
- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Locking Interconversion of Aromatic Oligoamide Foldamers by Intramolecular Side-chain Crosslinking: toward Absolute Control of Helicity in Synthetic Aromatic Foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY00515J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by azide reduction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: N-(Azido-PEG3)-N-bis(PEG3-acid) Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker, with a specific focus on preventing unintended cleavage and ensuring the stability of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the N-(Azido-PEG3)-N-bis(PEG3-acid) linker and what are its primary applications?
The N-(Azido-PEG3)-N-bis(PEG3-acid) is a heterotrifunctional, branched polyethylene glycol (PEG) linker. It features a single azide (-N3) group and two terminal carboxylic acid (-COOH) groups. The azide group is ideal for "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form stable triazole linkages.[1][2][3] The carboxylic acid groups can be conjugated to primary amines on biomolecules through the formation of stable amide bonds, often facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[4] This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other bioconjugates where precise control over payload attachment and solubility is crucial.[3][]
Q2: What are the main factors that can cause cleavage of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker?
While the core structure of this PEG-based linker is generally stable, certain conditions can lead to its degradation. The ether linkages in the PEG backbone can be susceptible to acid-catalyzed hydrolysis under strongly acidic conditions (e.g., pH < 4).[3] Additionally, while the azide group is highly stable and bioorthogonal under most physiological conditions, it can be reduced by strong reducing agents like dithiothreitol (DTT) at high concentrations and elevated temperatures, although this is not a common concern under standard bioconjugation conditions.[1][6] The ester linkages that may be formed when conjugating the carboxylic acid groups can be susceptible to hydrolysis, particularly at basic pH or in the presence of esterase enzymes.[7][8]
Q3: What are the recommended storage and handling conditions for this linker to ensure its stability?
To maintain the integrity of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker, it is recommended to store it at -20°C, protected from light and moisture.[9][10][11] For experimental use, it is best to prepare fresh solutions in anhydrous solvents such as DMF or DMSO.[10][11] Avoid multiple freeze-thaw cycles, as this can introduce moisture and potentially compromise the linker's stability.
Q4: Is the azide group on the linker stable during conjugation reactions?
Yes, the azide group is known for its high stability and selectivity.[2] It is inert to most biological conditions and reagents commonly used in peptide synthesis and bioconjugation, making it an excellent chemical handle for post-synthetic modifications.[1] This stability allows for precise and efficient conjugation via click chemistry without significant side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Conjugated Molecule/Payload | Linker Cleavage: Unintended hydrolysis of the PEG backbone or conjugated ester bonds. | pH Control: Maintain a pH range of 6.5-7.5 during conjugation and for the final formulation to minimize acid- or base-catalyzed hydrolysis.[12] Enzyme Inhibition: If working with biological samples that may contain esterases, consider adding esterase inhibitors. Temperature Management: Avoid prolonged exposure to high temperatures, which can accelerate hydrolytic degradation.[12] |
| Low Conjugation Efficiency | Linker Degradation Prior to Use: Improper storage or handling leading to degradation of the reactive functional groups. | Proper Storage: Ensure the linker is stored at -20°C and protected from moisture and light.[9][11] Fresh Solutions: Always prepare fresh solutions of the linker in an appropriate anhydrous solvent immediately before use.[11] |
| Formation of Unwanted Byproducts | Side Reactions: The azide group can be reduced by strong reducing agents. | Avoid Strong Reducing Agents: If your protocol requires a reducing agent, consider using a milder one or performing the reduction step separately from the linker conjugation. |
| Inconsistent Experimental Results | Variability in Linker Quality: Batch-to-batch variation in purity or stability. | Quality Control: Use a high-purity linker from a reputable supplier. Consider analytical validation of new batches via NMR or MS.[13] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine-containing molecule (e.g., a protein).
-
Protein Preparation: Dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Dissolve the N-(Azido-PEG3)-N-bis(PEG3-acid) linker in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Linker Conjugation:
-
Add the activated linker solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50 mM to stop the reaction.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and reagents.
-
Protocol 2: In Vitro Linker Stability Assay
This protocol is for assessing the stability of the conjugated linker under simulated physiological conditions.[14]
-
Sample Preparation: Spike the purified conjugate into blank plasma (human or mouse) to a final concentration of 90 µg/mL.[14]
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 1, 3, 5, and 7 days).[14]
-
Sample Processing: At each time point, quench the reaction by adding an equal volume of cold acetonitrile with 1% formic acid.[14] Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload or linker fragments.[14][15]
Quantitative Data Summary
| Parameter | Condition | Stability/Reactivity | Reference |
| pH Stability | Acidic (pH < 4) | Potential for slow hydrolysis of PEG ether bonds. | [3] |
| Neutral (pH 6.5-7.5) | Generally stable. | [12] | |
| Basic (pH > 8) | Increased risk of hydrolysis for ester linkages. | [16] | |
| Temperature Stability | -20°C (Storage) | High stability. | [9][10][11] |
| 4°C (Short-term) | Good stability for aqueous solutions. | [3] | |
| 37°C (Physiological) | Stability is dependent on pH and enzymatic activity. | [14] | |
| Azide Reactivity | vs. Alkynes (Click Chemistry) | Highly efficient and specific reaction. | [2][17] |
| vs. Strong Reducing Agents | Potential for reduction. | [6] | |
| Carboxylic Acid Reactivity | vs. Primary Amines (with EDC/NHS) | Forms stable amide bonds. | [9][4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. N-(PFP ester-PEG3)-N-bis(PEG3-Azide) | BroadPharm [broadpharm.com]
- 11. N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8 | AxisPharm [axispharm.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
Technical Support Center: Addressing Steric Hindrance in N-(Azido-PEG3)-N-bis(PEG3-acid) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-N-bis(PEG3-acid) and similar branched PEG linkers. The focus is on addressing challenges related to steric hindrance that can arise during bioconjugation reactions.
Troubleshooting Guides
Problem 1: Low or No Yield in Amide Bond Formation (EDC/NHS Chemistry)
Symptoms:
-
Low conjugation efficiency observed by LC-MS, SDS-PAGE, or other analytical methods.
-
Incomplete consumption of starting materials.
-
Formation of side products.
| Possible Cause | Recommended Solution |
| Steric Hindrance from the Branched PEG Linker | The bulky, branched structure of N-(Azido-PEG3)-N-bis(PEG3-acid) can physically obstruct the reactive carboxylic acid groups from accessing the amine on the target molecule.[1] |
| Optimize Reaction Conditions: Increase reaction time (e.g., overnight at 4°C or extended incubation at room temperature) and/or temperature (if the biomolecule is stable).[2] Use a higher molar excess of the PEG linker (e.g., 5 to 20-fold).[3] | |
| Use a Longer, More Flexible Spacer: If synthesizing a custom conjugate, consider a linker with a longer linear PEG chain attached to the nitrogen atom to increase the distance between the bulky core and the reactive sites.[4] | |
| Suboptimal Reaction pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0, while the subsequent reaction with the primary amine is favored at a pH of 7.2-8.0.[5][6] |
| Two-Step pH Adjustment: Perform the EDC/NHS activation step in an appropriate buffer (e.g., MES) at pH 5.5-6.0. Subsequently, adjust the pH to 7.2-7.5 before adding the amine-containing molecule.[2] | |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH and in aqueous solutions, leading to inactive carboxylic acid. |
| Perform the reaction promptly after activation. Use anhydrous solvents (e.g., DMF or DMSO) for the activation step if the target molecule is soluble and stable in them.[5] | |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG linker. |
| Use Amine-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline) or HEPES for the conjugation step.[7] |
Problem 2: Low Efficiency in Azide-Alkyne Cycloaddition (Click Chemistry)
Symptoms:
-
Incomplete reaction between the azide-functionalized PEG conjugate and the alkyne-containing molecule.
-
Low yield of the final triazole product.
| Possible Cause | Recommended Solution |
| Steric Hindrance around the Azide Groups | The two azide-terminated PEG chains can be sterically hindered by the conjugated molecule or by their proximity to each other, impeding their reaction with a bulky alkyne.[8] |
| Optimize Reaction Conditions: Increase the reaction time and temperature. Use a molar excess of the alkyne-containing molecule.[9] | |
| Choice of Cyclooctyne in SPAAC: For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), select a more reactive cyclooctyne derivative, such as DBCO or BCN, to overcome the activation energy barrier.[10] | |
| In-process Decomposition of Reagents | Azides and some strained alkynes can be sensitive to certain reaction conditions or reagents. |
| Ensure Compatibility: Verify that all reagents and buffer components are compatible with the azide and alkyne functionalities. For instance, avoid reducing agents that can reduce the azide groups. | |
| Low Solubility of Reactants | Poor solubility of either the azide-PEG conjugate or the alkyne-containing molecule can limit the reaction rate. |
| Use Co-solvents: Employ a co-solvent system (e.g., DMSO/aqueous buffer) to ensure both reactants are fully solubilized. The final concentration of the organic solvent should be optimized to avoid denaturation of biomolecules.[11] |
Frequently Asked Questions (FAQs)
Q1: How does the branched structure of N-(Azido-PEG3)-N-bis(PEG3-acid) contribute to steric hindrance?
A1: The central nitrogen atom with three PEG arms creates a three-dimensional, umbrella-like structure. This bulkiness can physically block the reactive termini (two carboxylic acids and one azide) from approaching their reaction partners, especially when conjugating to molecules with crowded surfaces or in confined spaces.[4][]
Q2: Can I use both the carboxylic acid and the azide functionalities in a single reaction vessel?
A2: It is highly recommended to perform the conjugations in a stepwise manner. First, react the carboxylic acids via EDC/NHS chemistry, purify the intermediate, and then perform the azide-alkyne cycloaddition. This approach provides better control over the reaction and simplifies purification.
Q3: What is the impact of linker length on the biological activity of the final conjugate (e.g., a PROTAC or ADC)?
A3: The linker length is a critical parameter that influences the biological activity. A linker that is too short may lead to steric clashes between the conjugated molecules (e.g., the target protein and the E3 ligase in a PROTAC), preventing the formation of a productive complex.[13] Conversely, an excessively long linker might lead to undesirable flexibility and off-target effects. Optimization of the linker length is often necessary to achieve the desired biological outcome.[14][15]
Q4: How can I monitor the progress of my conjugation reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the starting materials, intermediates, and the final product, and to assess the degree of conjugation.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein band.
-
HPLC (High-Performance Liquid Chromatography): To quantify the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Impact of PROTAC PEG Linker Length on Degradation Efficiency
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [15] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [15] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [15] |
| ERα | PEG | 12 | Effective | - | [15] |
| ERα | PEG | 16 | More Potent | - | [15] |
Table 2: Influence of Linker Architecture on Antibody-Drug Conjugate (ADC) Cytotoxicity
| Antibody | Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
| Trastuzumab | "Short" Branched Linker | 6 | 0.68 | [16] |
| Trastuzumab | "Long" Branched Linker (with PEG4) | 6 | 0.074 | [16] |
| Trastuzumab | Heterogeneous (Thiol-maleimide) | 6 | 0.071 | [16] |
| Trastuzumab | Homogeneous (DAR 2) | 2 | 0.35 | [16] |
Table 3: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Azide | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.3 - 0.9 | [17] |
| BCN | Benzyl Azide | ~0.01 - 1.0+ | [11] |
| DIBO | Various Azides | >1.0 | [18] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of N-(Azido-PEG3)-N-bis(PEG3-acid) to a Peptide
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acids:
-
To the PEG linker solution, add a 1.5-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[5]
-
-
Conjugation to Peptide:
-
Add the activated PEG linker solution to the peptide solution. A 10- to 20-fold molar excess of the PEG linker over the peptide is recommended as a starting point.[19]
-
Adjust the pH of the reaction mixture to 7.2 with the Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19]
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated peptide using reverse-phase HPLC to remove unreacted peptide, PEG linker, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and/or MALDI-TOF MS.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-PEGylated Molecule to a DBCO-labeled Protein
Materials:
-
Azide-PEGylated molecule (from Protocol 1 or other synthesis)
-
DBCO-labeled protein
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the Azide-PEGylated molecule in the Reaction Buffer.
-
Ensure the DBCO-labeled protein is in a compatible buffer at a suitable concentration (e.g., 1-10 mg/mL).[20]
-
-
SPAAC Reaction:
-
Add the Azide-PEGylated molecule to the DBCO-labeled protein solution. A 2- to 10-fold molar excess of the azide-containing molecule is recommended.[20]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS or SDS-PAGE.[9]
-
-
Purification:
-
Remove the excess unreacted Azide-PEGylated molecule by SEC (desalting column) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the molecular weight shift.
-
Confirm the final product's identity and purity by LC-MS.
-
Visualizations
Caption: Workflow for the synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: Troubleshooting workflow for low yield in bioconjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Conjugation of N-(Azido-PEG3)-N-bis(PEG3-acid) for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties profoundly influence the stability, solubility, and biological activity of the final conjugate. This guide provides a comprehensive comparison of the heterotrifunctional linker N-(Azido-PEG3)-N-bis(PEG3-acid), its alternatives, and the experimental validation of its conjugation.
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched polyethylene glycol (PEG) linker featuring a terminal azide group and two terminal carboxylic acid groups. This unique architecture allows for the sequential or orthogonal conjugation of different molecules. The azide group is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and efficient method for attaching a molecule of interest. The two carboxylic acid groups can be activated to form stable amide bonds with primary amines on a target molecule. This trifunctional nature is particularly advantageous in the construction of PROTACs, where one moiety binds to a target protein and the other recruits an E3 ubiquitin ligase.[1]
Comparison with Alternative Linkers
The choice of linker can significantly impact the efficacy of the resulting bioconjugate. Key considerations include the linker's length, flexibility, and the nature of its reactive groups. Below is a comparison of N-(Azido-PEG3)-N-bis(PEG3-acid) with other commonly used bifunctional and trifunctional PEG linkers.
| Feature | N-(Azido-PEG3)-N-bis(PEG3-acid) | N-(acid-PEG3)-N-bis(PEG3-azide)[2][3] | Azido-PEGn-acid[4] | N-(Azido-PEG3)-NH-PEG3-acid[5] |
| Structure | Branched, 1 Azide, 2 Acids | Branched, 2 Azides, 1 Acid | Linear, 1 Azide, 1 Acid | Linear, 1 Azide, 1 Amine, 1 Acid |
| Functionality | Heterotrifunctional | Heterotrifunctional | Heterobifunctional | Heterotrifunctional |
| Primary Use | PROTACs, ADCs, complex bioconjugates | PROTACs where two moieties are introduced via click chemistry | General bioconjugation, linking one amine- and one alkyne-containing molecule | Introduction of three different functionalities |
| Conjugation Chemistry | 1x Click Chemistry, 2x Amide Bond Formation | 2x Click Chemistry, 1x Amide Bond Formation | 1x Click Chemistry, 1x Amide Bond Formation | 1x Click Chemistry, 1x Amide Bond Formation, 1x further modification of amine |
| Key Advantage | Allows attachment of two amine-containing molecules and one alkyne-containing molecule. | Allows attachment of two alkyne-containing molecules and one amine-containing molecule. | Simpler, linear geometry. | Provides an additional reactive handle (amine) for further modification. |
| Potential Limitation | Branched structure may introduce steric hindrance in some applications. | Branched structure may introduce steric hindrance. | Limited to connecting only two molecules. | More complex synthesis and potential for side reactions involving the amine. |
Impact of Linker Length on PROTAC Efficacy
While direct comparative data for N-(Azido-PEG3)-N-bis(PEG3-acid) is limited, studies on other PROTACs have demonstrated that linker length is a critical parameter for optimal activity. A study on estrogen receptor (ER)-targeting PROTACs showed a significant dependence on linker length, with a 16-atom chain being optimal for ER degradation.[6][7] This highlights the importance of empirical testing to determine the ideal linker for a specific target and E3 ligase combination. Longer PEG linkers can offer greater flexibility, which may be advantageous for forming a stable ternary complex between the target protein and the E3 ligase.[8] However, excessively long linkers can also lead to reduced potency.[8]
Experimental Protocols
Validating the conjugation of N-(Azido-PEG3)-N-bis(PEG3-acid) involves a multi-step process, including the conjugation reactions and subsequent characterization of the product. The following is a representative workflow for the synthesis and validation of a PROTAC using this linker.
Protocol 1: Two-Step Conjugation to Synthesize a PROTAC
This protocol describes the sequential conjugation of a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing an alkyne) to the N-(Azido-PEG3)-N-bis(PEG3-acid) linker.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
Target protein ligand with a primary amine
-
E3 ligase ligand with a terminal alkyne
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activator
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) in anhydrous DMF.
-
Add 2.2 equivalents of NHS and 2.2 equivalents of DCC.
-
Stir the reaction at room temperature for 4-6 hours to activate the two carboxylic acid groups, forming NHS esters.
-
-
Amide Bond Formation:
-
Dissolve the target protein ligand (with a primary amine) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated linker solution to the protein ligand solution in a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the resulting azide-linker-protein ligand conjugate using size-exclusion chromatography to remove excess linker and reagents.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a stock solution of the E3 ligase ligand (with a terminal alkyne) in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the purified azide-linker-protein ligand conjugate with a 5-10 fold molar excess of the alkyne-containing E3 ligase ligand in PBS.
-
Prepare a fresh solution of 100 mM sodium ascorbate and 20 mM CuSO4 in water. Add a copper ligand like THPTA to the CuSO4 solution.
-
Add the copper/ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Protocol 2: Validation of PROTAC Conjugation and Activity
1. Characterization of the Final Conjugate:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., LC-MS or MALDI-TOF MS) to confirm the molecular weight of the final PROTAC conjugate. This will verify the successful conjugation of both the target protein ligand and the E3 ligase ligand to the linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecule conjugates, 1H and 13C NMR can be used to confirm the structure of the final product.
2. In Vitro Protein Degradation Assay (Western Blot):
-
Cell Culture and Treatment: Plate a relevant cell line and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration.[9]
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and validation.
References
- 1. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 3. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Characterizing N-(Azido-PEG3)-N-bis(PEG3-acid): A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated linkers such as N-(Azido-PEG3)-N-bis(PEG3-acid) is critical for ensuring the quality, efficacy, and safety of bioconjugates and targeted drug delivery systems. This guide provides a comparative overview of key analytical techniques for characterizing this and similar products, complete with experimental data summaries and detailed protocols.
N-(Azido-PEG3)-N-bis(PEG3-acid) is a branched PEG linker featuring a terminal azide group for "click" chemistry and two terminal carboxylic acid groups for conjugation to amine-containing molecules.[1][2][3][4][5][6] Its hydrophilic PEG spacers enhance the solubility of the resulting conjugates in aqueous media.[1][3] Accurate characterization is essential to confirm its identity, purity, and functionality.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is typically employed to fully characterize N-(Azido-PEG3)-N-bis(PEG3-acid). The most common and effective techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | - Structural confirmation- Purity assessment- Determination of molecular weight and degree of substitution[7] | - Provides detailed structural information- Non-destructive- Quantitative | - Lower sensitivity compared to MS- Can be complex for large polymers[8] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | - Accurate molecular weight determination- Identification of impurities and byproducts- Confirmation of successful synthesis | - High sensitivity and accuracy[9]- Can analyze complex mixtures | - Fragmentation can complicate spectra- Polydispersity of PEGs can lead to spectral congestion[10] |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment- Quantification of the main product and impurities- Separation of different PEG oligomers[11] | - High resolution and sensitivity[]- Well-established and reproducible[]- Can be coupled with other detectors (e.g., MS, ELSD) | - PEG lacks a strong UV chromophore, often requiring alternative detection methods like ELSD or RI[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of key functional groups (azide, carboxylic acid, PEG backbone)[14]- Confirmation of successful modification | - Fast and simple to perform- Non-destructive | - Provides limited structural detail compared to NMR- Less suitable for quantitative analysis |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of N-(Azido-PEG3)-N-bis(PEG3-acid).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15] DMSO-d₆ is often preferred for PEG derivatives as it can reveal hydroxyl peaks that are otherwise difficult to observe.[7][15]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
The spectral window should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the azide, PEG linkers, and acid terminal groups.
-
Compare the chemical shifts of the observed peaks with expected values for the structure. The characteristic peaks for the PEG backbone are typically found around 3.5-3.7 ppm.[8][16]
-
Analyze the ¹³C NMR spectrum to confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight of N-(Azido-PEG3)-N-bis(PEG3-acid) and identify any impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile, often with a small amount of formic acid to aid ionization.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer is typically used.[9]
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in positive or negative ion mode. For molecules with carboxylic acid groups, negative ion mode may be advantageous.
-
The mass range should be set to include the expected molecular weight of the compound (MW of N-(Azido-PEG3)-N-bis(PEG3-acid) is approximately 623.7 g/mol [4]).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the zero-charge mass of the parent ion.
-
Compare the experimental mass to the theoretical mass of the target molecule.
-
Identify any additional peaks that may correspond to impurities or byproducts.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the N-(Azido-PEG3)-N-bis(PEG3-acid) product.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a suitable column and detector. A reversed-phase C8 or C18 column is often used for PEG analysis.[11] Due to the lack of a strong UV chromophore in PEG, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.[13]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in N-(Azido-PEG3)-N-bis(PEG3-acid).
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[18]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups:
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the synthesis and characterization of N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: Interrelation of analytical techniques for comprehensive characterization.
By employing this suite of analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of N-(Azido-PEG3)-N-bis(PEG3-acid), ensuring its suitability for downstream applications in bioconjugation and drug delivery.
References
- 1. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 2. N-(Acid-PEG2)-N-bis(PEG3-azide), 2320560-35-6 | BroadPharm [broadpharm.com]
- 3. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 4. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 5. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 6. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. sciex.com [sciex.com]
- 11. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 18. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linkers: Featuring N-(Azido-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of N-(Azido-PEG3)-N-bis(PEG3-acid), a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. While direct head-to-head comparative studies for this specific linker are not extensively available in the public domain, this guide compiles representative data from various studies to illustrate the impact of different linker classes on PROTAC performance.
The Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.
Overview of Common PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct characteristics that affect the overall properties of the PROTAC molecule.
N-(Azido-PEG3)-N-bis(PEG3-acid): A Hydrophilic and Flexible Linker
N-(Azido-PEG3)-N-bis(PEG3-acid) is a PEG-based PROTAC linker that offers several advantageous properties. Its polyethylene glycol structure imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule, a common challenge in PROTAC development.[1][2][3] The presence of an azide group allows for its convenient incorporation into PROTACs using "click chemistry," a highly efficient and versatile conjugation method.[2][3] The two carboxylic acid moieties provide points for attachment to either the target-binding ligand or the E3 ligase ligand.
Other Common Linker Classes:
-
Alkyl Chains: These are among the most common flexible linkers due to their synthetic accessibility and chemical stability. Their length can be systematically varied to optimize the distance between the two ends of the PROTAC. However, they are generally hydrophobic, which can negatively impact solubility.[4]
-
PEG Chains: Similar to N-(Azido-PEG3)-N-bis(PEG3-acid), other PEG-based linkers are widely used to improve solubility and permeability. The repeating ethylene glycol units offer flexibility and can be of varying lengths.[5][6]
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperidine or piperazine rings, or aromatic groups. The rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.[7]
Comparative Performance Data
Direct comparative data for N-(Azido-PEG3)-N-bis(PEG3-acid) is limited. Therefore, the following tables present representative data for different linker types used in PROTACs targeting the same protein of interest (POI) to provide a general comparison. It is crucial to note that these data are compiled from different studies and experimental conditions, so direct comparisons should be made with caution.
Table 1: Comparison of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase |
| PROTAC 1 | PEG | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | CRBN |
| PROTAC 2 | PEG | ~100 nM | Not Specified | AML cells | CRBN |
| PROTAC 4 | Not Specified | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 | CRBN |
| PROTAC 17 | Not Specified | Low nM range | >90% | Not Specified | VHL |
| CRBN PROTACs (0, 4-5 PEG units) | PEG | < 0.5 µM | Not Specified | H661 | CRBN |
| CRBN PROTACs (1-2 PEG units) | PEG | > 5 µM | Not Specified | H661 | CRBN |
Table 2: Comparison of PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase |
| SJF-1528 (PROTAC 1) | PEG | 39.2 nM (WT) | Not Specified | OVCAR8 | VHL |
| HJM-561 | Not Specified | 9.2 nM (mutant) | Not Specified | Not Specified | CRBN |
| PROTAC EGFR degrader 2 | Not Specified | 36.51 nM | Not Specified | Not Specified | Not Specified |
| CP17 | Not Specified | Low nM | Not Specified | H1975, HCC827 | Not Specified |
Table 3: Comparison of PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase |
| ARD-69 | Piperidine-containing | 0.86 nM | >95% | LNCaP | VHL |
| ARCC-4 | Not Specified | 5 nM | 98% | Not Specified | VHL |
| ARV-766 | Not Specified | <1 nM | >90% | VCaP | Not Specified |
| (Rac)-GDC-2992 | Not Specified | 10 nM | Not Specified | VCaP | Not Specified |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of PROTAC action involves hijacking the cell's ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Comparison
A systematic evaluation of different PROTAC linkers is essential for optimizing degrader performance.
Caption: Workflow for comparing the efficiency of different PROTAC linkers.
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Binding Affinity Assays
These assays measure the binding affinity of the PROTAC to the target protein and the E3 ligase, as well as the stability of the ternary complex.
a) Fluorescence Polarization (FP)
-
Principle: This technique measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.
-
Protocol:
-
Prepare a fluorescently labeled tracer that binds to the target protein or E3 ligase.
-
In a multi-well plate, add the protein and the fluorescent tracer.
-
Add the PROTAC at varying concentrations.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the tracer by the PROTAC.
-
Analyze the data to determine the binding affinity (Kᵢ or IC₅₀).
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).
-
Protocol:
-
Prepare highly pure and concentration-matched solutions of the PROTAC and the target protein or E3 ligase in the same buffer.
-
Load the PROTAC solution into the syringe of the calorimeter and the protein solution into the sample cell.
-
Perform a series of small injections of the PROTAC into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the target protein, ubiquitin, ATP, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody against the target protein or ubiquitin. An increase in high molecular weight bands corresponding to the poly-ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible, hydrophilic linkers like N-(Azido-PEG3)-N-bis(PEG3-acid) offer advantages in terms of solubility and synthetic accessibility, the optimal linker type, length, and composition must be empirically determined for each specific target and E3 ligase pair. The experimental workflows and protocols outlined in this guide provide a framework for the systematic evaluation of different linkers, enabling the rational design and optimization of potent and selective protein degraders. Further research involving direct comparative studies will be invaluable in elucidating the precise structure-activity relationships of novel linkers such as N-(Azido-PEG3)-N-bis(PEG3-acid).
References
- 1. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 3. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linkers in Bioconjugation: N-(Azido-PEG3)-N-bis(PEG3-acid) vs. Traditional Alternatives
In the rapidly evolving field of bioconjugation, the choice of a linker molecule is paramount to the success of creating effective and stable conjugates for therapeutic and diagnostic applications. This guide provides a detailed comparison of the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-acid), with other commonly used PEG linkers. We will delve into their chemical properties, performance in bioconjugation reactions, and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to N-(Azido-PEG3)-N-bis(PEG3-acid): A Trifunctional Linker
N-(Azido-PEG3)-N-bis(PEG3-acid) is a unique polyethylene glycol (PEG) linker that possesses three functional groups, setting it apart from traditional bifunctional linkers. Its structure features a central nitrogen atom bonded to an azido-PEG3 arm and two PEG3-acid arms. This trifunctional nature allows for the simultaneous or sequential conjugation of three different molecules, opening up possibilities for creating more complex and multifunctional bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads or sophisticated PROTACs (Proteolysis Targeting Chimeras).
The azide group provides a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for conjugation in complex biological media. The two carboxylic acid groups can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on proteins or other biomolecules.
Comparative Analysis of PEG Linkers
The selection of a PEG linker is dictated by the specific requirements of the bioconjugation strategy, including the nature of the biomolecules to be conjugated, the desired stoichiometry, and the required stability of the final conjugate. Below is a comparison of N-(Azido-PEG3)-N-bis(PEG3-acid) with other commonly employed PEG linkers.
Table 1: Quantitative Comparison of Common PEG Linkers in Bioconjugation
| Feature | N-(Azido-PEG3)-N-bis(PEG3-acid) | Maleimide-PEG-NHS | DBCO-PEG-NHS |
| Functionality | Trifunctional (Azide, 2x Carboxylic Acid) | Bifunctional (Maleimide, NHS ester) | Bifunctional (DBCO, NHS ester) |
| Primary Reactive Groups | Azide, Carboxylic Acids | Maleimide, NHS ester | Dibenzocyclooctyne (DBCO), NHS ester |
| Target Functional Groups | Alkynes/Cyclooctynes, Amines | Thiols, Amines | Azides, Amines |
| Reaction Type | Click Chemistry (CuAAC or SPAAC), Amide Bond Formation | Michael Addition, Amide Bond Formation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Amide Bond Formation |
| Reaction Efficiency | High (>90%) for click chemistry | Moderate to High (70-90%) | High (>90%) for SPAAC |
| Reaction Conditions | Mild (Physiological pH, RT) | pH 6.5-7.5 for maleimide reaction | Mild (Physiological pH, RT) |
| Stability of Linkage | Triazole (very stable), Amide (stable) | Thioether (stable), Amide (stable) | Triazole (very stable), Amide (stable) |
| Key Advantage | Enables conjugation of three molecules | Specific for cysteine residues | Copper-free click chemistry |
| Potential Limitation | Requires alkyne/cyclooctyne modification | Potential for maleimide hydrolysis/ring-opening | DBCO can be bulky |
Experimental Protocols
Below are generalized protocols for bioconjugation using N-(Azido-PEG3)-N-bis(PEG3-acid) and a common bifunctional linker for comparison.
Protocol 1: Two-Step Conjugation to a Protein using N-(Azido-PEG3)-N-bis(PEG3-acid)
This protocol describes the conjugation of two different molecules (Molecule A with an amine group and Molecule B with an alkyne group) to a target protein containing accessible amine groups.
Materials:
-
Target Protein in PBS (pH 7.4)
-
N-(Azido-PEG3)-N-bis(PEG3-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Molecule A (amine-functionalized)
-
Molecule B (alkyne-functionalized)
-
Copper(II) Sulfate
-
Sodium Ascorbate
-
Desalting column
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-acid) in anhydrous DMSO.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
First Conjugation (Amide Bond Formation):
-
Add the activated linker solution to the target protein solution in a 10-fold molar excess.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Add Molecule A (amine-functionalized) to the reaction mixture in a 5-fold molar excess relative to the protein.
-
Incubate for another 2 hours at room temperature.
-
Remove excess unreacted linker and Molecule A using a desalting column.
-
-
Second Conjugation (CuAAC Click Chemistry):
-
To the purified protein-linker-Molecule A conjugate, add Molecule B (alkyne-functionalized) in a 10-fold molar excess.
-
Add a freshly prepared solution of Copper(II) Sulfate (final concentration 1 mM) and Sodium Ascorbate (final concentration 5 mM).
-
Incubate for 1 hour at room temperature.
-
Purify the final trivalent conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: One-Step Conjugation to a Protein using Maleimide-PEG-NHS
This protocol describes the conjugation of a thiol-containing molecule and an amine-containing payload to a protein.
Materials:
-
Target Protein with accessible amines and a free cysteine in PBS (pH 7.2)
-
Maleimide-PEG-NHS
-
Payload (amine-functionalized)
-
Desalting column
Procedure:
-
Conjugation Reaction:
-
Dissolve Maleimide-PEG-NHS in anhydrous DMSO.
-
Add the linker solution to the protein solution in a 10-fold molar excess.
-
Incubate for 30 minutes at room temperature to allow the NHS ester to react with protein amines.
-
Add the amine-functionalized payload in a 20-fold molar excess.
-
Continue incubation for 1-2 hours at room temperature.
-
Purify the final conjugate using a desalting column.
-
Visualizing Bioconjugation Strategies
The following diagrams illustrate the chemical structures and a general workflow for a bioconjugation experiment.
Caption: A comparison of the functional groups present in different PEG linkers.
Caption: A schematic overview of the key steps in a typical bioconjugation process.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) represents a significant advancement in the field of bioconjugation, offering a versatile platform for the creation of complex, multifunctional biomolecules. Its trifunctional nature, combined with the high efficiency and orthogonality of click chemistry, provides researchers with a powerful tool for developing next-generation therapeutics and diagnostics. While traditional bifunctional linkers like Maleimide-PEG-NHS and DBCO-PEG-NHS remain highly valuable for more straightforward conjugations, the unique capabilities of trifunctional linkers are poised to accelerate innovation in areas such as targeted drug delivery and protein degradation. The choice of linker should always be guided by a thorough understanding of the specific application and the chemical properties of the molecules involved.
The Strategic Advantage of Branched PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a complex optimization challenge where the linker moiety, connecting the target protein binder and the E3 ligase ligand, plays a decisive role in the molecule's overall efficacy. While linear polyethylene glycol (PEG) linkers are commonly employed to enhance solubility and provide flexibility, branched structures, such as those derived from N-(Azido-PEG3)-N-bis(PEG3-acid), are emerging as a superior strategy to augment the potency and functional activity of these next-generation therapeutics. This guide provides an objective comparison of branched versus linear linker strategies, supported by experimental data from analogous trivalent PROTAC systems, to inform rational PROTAC design.
Executive Summary: Advantages of Branched PEG Linkers
PROTACs constructed with branched PEG linkers, which enable a trivalent design (one E3 ligase ligand and two target protein ligands), have demonstrated significant advantages over their linear, bivalent counterparts. These benefits stem from the ability of the branched structure to induce a combination of avidity and cooperativity in the formation of the crucial ternary complex (Target Protein:PROTAC:E3 Ligase).
Key advantages include:
-
Enhanced Degradation Potency: Trivalent PROTACs can achieve significantly lower half-maximal degradation concentrations (DC50), often in the low picomolar range.[1]
-
Increased Avidity and Cooperativity: The presence of two target-binding warheads allows for simultaneous engagement of multiple domains on the target protein, leading to a more stable and prolonged ternary complex.[1][2]
-
Sustained and Superior Degradation Efficacy: The enhanced stability of the ternary complex translates to more profound and durable degradation of the target protein.[1]
-
Potent Anti-Cancer Activity: The improved degradation profile of trivalent PROTACs results in more potent downstream functional activity, such as greater induction of apoptosis in cancer cell lines.[1]
Comparative Performance: Trivalent vs. Bivalent PROTACs
While direct experimental data for PROTACs utilizing N-(Azido-PEG3)-N-bis(PEG3-acid) is not yet prevalent in the public domain, studies on structurally analogous trivalent PROTACs provide compelling evidence for the benefits of a branched linker design. A notable example is the trivalent BET degrader, SIM1 , which incorporates a branched linker to connect a single VHL E3 ligase ligand to a bivalent BET inhibitor.[1] Its performance was directly compared to the well-characterized bivalent PROTAC, MZ1 .
Quantitative Data Summary
| Parameter | Trivalent PROTAC (SIM1) | Bivalent PROTAC (MZ1) | Fold Improvement |
| BRD4 Degradation DC50 (nM) | 0.8 | 25 | ~31x |
| BRD2 Degradation DC50 (nM) | 0.7 | 920 | >1300x |
| BRD3 Degradation DC50 (nM) | 9.5 | 110 | ~11.5x |
| Apoptosis Induction (1nM) | Significant early & late apoptosis | Minimal apoptosis | Substantial |
Data synthesized from Imaide, S., et al. Nature Chemical Biology (2021).[1]
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs, particularly those with novel linker architectures, involve a systematic workflow of synthesis, biochemical assays, and cellular characterization.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
PROTAC Synthesis with N-(Azido-PEG3)-N-bis(PEG3-acid)
This protocol outlines a general strategy for synthesizing a trivalent PROTAC.
-
Activation of Carboxylic Acids: The two carboxylic acid moieties on N-(Azido-PEG3)-N-bis(PEG3-acid) are activated using standard coupling reagents such as HATU or EDC/NHS in an appropriate aprotic solvent (e.g., DMF).
-
Coupling of Target Ligand: The activated linker is reacted with an amine-functionalized ligand for the protein of interest (POI). The reaction is typically carried out at room temperature until completion, monitored by LC-MS. This step is performed in molar excess of the POI ligand to ensure disubstitution.
-
Purification: The resulting azide-functionalized bivalent intermediate is purified using reverse-phase HPLC.
-
Click Chemistry: The azide group on the purified intermediate is reacted with an alkyne-functionalized E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Final Purification: The final trivalent PROTAC is purified by reverse-phase HPLC and its identity confirmed by high-resolution mass spectrometry and NMR.
Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is dissolved in a buffer solution and added to the donor wells of the filter plate. The acceptor plate is filled with a matching buffer, often containing a scavenger to prevent back-diffusion.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and the physical parameters of the assay system.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: The E3 ligase (e.g., VHL or Cereblon) is immobilized on an SPR sensor chip.
-
Binary Interaction Analysis: The target protein is injected over the chip in the presence of a fixed concentration of the PROTAC. The binding response is measured to assess the formation of the ternary complex.
-
Kinetics and Affinity Determination: By performing a series of injections with varying concentrations of the target protein and/or PROTAC, the association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD) for the ternary complex, can be determined.
-
Cooperativity Assessment: The stability of the ternary complex is compared to the binary affinities of the PROTAC for the target protein and the E3 ligase to calculate the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity, signifying that the formation of the ternary complex is more favorable than the individual binary interactions.
Conclusion
The strategic implementation of branched PEG linkers, such as N-(Azido-PEG3)-N-bis(PEG3-acid), offers a powerful approach to enhance the efficacy of PROTACs. By enabling the design of trivalent molecules, these linkers can leverage avidity and cooperativity to drive the formation of highly stable and productive ternary complexes.[1][2] The resulting improvements in degradation potency and downstream cellular activity, as demonstrated by analogous systems, underscore the potential of this strategy to overcome challenges in targeted protein degradation and to develop more effective therapeutics. The systematic evaluation of such advanced linker architectures, using the detailed experimental protocols provided, is crucial for unlocking the full potential of the PROTAC modality.
References
A Comparative Guide to Protein Degradation: Featuring PROTACs with PEG-based Linkers and Alternative Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of protein degradation technologies, with a focus on Proteolysis Targeting Chimeras (PROTACs) and the role of their chemical linkers. While a specific case study for the N-(Azido-PEG3)-N-bis(PEG3-acid) linker was not identified in available literature, we will explore the principles of PROTAC efficacy through well-documented examples and compare them against alternative degradation strategies.
Targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable"[1]. Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to eliminate the target protein entirely[2]. This is primarily achieved through two major strategies: PROTACs and molecular glues[3].
PROTACs: A Deep Dive into Bifunctional Degraders
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker[4]. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase[4]. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome[4].
The linker, such as the polyethylene glycol (PEG)-based N-(Azido-PEG3)-N-bis(PEG3-acid), plays a crucial role in PROTAC efficacy. Its length, flexibility, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation[5]. PEG linkers are often favored for their ability to improve solubility and provide the necessary flexibility for optimal ternary complex formation[6].
Case Study: BRD4 Degradation by PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in cancer[7]. Several potent PROTACs have been developed to target BRD4 for degradation. Here, we compare the performance of two well-characterized BRD4 degraders, MZ1 and QCA570.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line(s) | Reference |
| MZ1 | BRD4 | VHL | 3-unit PEG | 8 nM, 23 nM | >90% | H661, H838 | |
| QCA570 | BRD4 | Cereblon | Not specified | ~1 nM | >90% | Multiple Bladder Cancer Cell Lines | [8][9] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
These data highlight the potent and efficient degradation of BRD4 by PROTACs at nanomolar concentrations.
Alternative Protein Degradation Technologies
While PROTACs represent a major advancement, other innovative strategies for targeted protein degradation are also being actively explored.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation[3][10]. Unlike PROTACs, they are typically smaller, single molecules that do not possess two distinct binding moieties connected by a linker. A classic example is the immunomodulatory drug thalidomide, which induces the degradation of transcription factors IKZF1 and IKZF3 by bringing them into proximity with the E3 ligase Cereblon[11].
| Technology | Mechanism | Key Features | Example |
| Molecular Glues | Induces interaction between E3 ligase and target protein | Smaller molecular weight, often discovered serendipitously | Thalidomide, Lenalidomide[2][11] |
Autophagy-Mediated Degradation
The autophagy-lysosome pathway is another cellular degradation system that can be harnessed for targeted protein degradation[12]. Technologies like AUTACs (Autophagy-Targeting Chimeras) and ATTECs (Autophagosome-Tethering Compounds) utilize this pathway to degrade not only individual proteins but also larger aggregates and even damaged organelles[12][13].
| Technology | Mechanism | Key Features |
| AUTACs/ATTECs | Recruits target proteins to autophagosomes for lysosomal degradation | Can degrade protein aggregates and organelles, independent of the proteasome |
Experimental Protocols
Accurate assessment of protein degradation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or other degrader for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO)[14].
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[14][15].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[14].
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins[14].
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[14].
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody[14].
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin)[14].
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Cell Lysis: Lyse cells treated with the PROTAC and a vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the target protein).
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key mechanisms and experimental processes.
Caption: Mechanism of action for a PROTAC, inducing ubiquitination and proteasomal degradation of a target protein.
Caption: Experimental workflow for assessing protein degradation via Western blotting.
Conclusion
Targeted protein degradation offers a powerful therapeutic strategy with the potential to overcome the limitations of traditional inhibitors. PROTACs, with their modular design and catalytic mode of action, have shown remarkable success in degrading a wide range of proteins. The linker component, exemplified by structures like N-(Azido-PEG3)-N-bis(PEG3-acid), is a critical determinant of PROTAC efficacy. Alongside PROTACs, alternative technologies such as molecular glues and autophagy-mediated degradation are expanding the toolkit for TPD, each with its unique advantages. A thorough understanding of the underlying mechanisms and the application of rigorous experimental protocols are essential for the continued development of this exciting class of therapeutics.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - DataSheet4_Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells.ZIP - Frontiers - Figshare [frontiersin.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple and robust high-throughput serum proteomics workflow with low-microflow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Guide to N-(Azido-PEG3)-N-bis(PEG3-acid) for Advanced Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG3)-N-bis(PEG3-acid) is a versatile, heterotrifunctional polyethylene glycol (PEG) linker designed for advanced applications in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, featuring a terminal azide group and two carboxylic acid moieties, offers a flexible platform for the covalent linkage of different molecular entities. This guide provides a comprehensive comparison of its utility against other linker classes, supported by general experimental principles and workflows.
Overview of N-(Azido-PEG3)-N-bis(PEG3-acid)
This linker possesses a central nitrogen atom from which three PEG3 arms radiate. One arm terminates in an azide (-N3) group, a key functional group for "click chemistry" reactions. The other two arms terminate in carboxylic acid (-COOH) groups, which are readily reactive towards primary amines. This trifunctional nature allows for the conjugation of up to three different molecules, or more commonly, the bivalent attachment of one molecule and the subsequent attachment of another.
The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial feature for in vivo applications.[1]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
N-(Azido-PEG3)-N-bis(PEG3-acid) is particularly well-suited for PROTAC synthesis. The two carboxylic acid groups can be used to attach a ligand for the target protein or the E3 ligase, while the azide group provides a handle for the subsequent attachment of the second ligand via click chemistry. This modular approach allows for the rapid synthesis of a library of PROTACs with varying ligands and linker orientations.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using N-(Azido-PEG3)-N-bis(PEG3-acid) typically involves a two-step process:
-
Amide Bond Formation: One of the ligands (either for the target protein or the E3 ligase) containing a primary amine is coupled to one or both of the carboxylic acid groups of the linker. This reaction is typically mediated by coupling agents such as EDC and NHS.
-
Click Chemistry: The second ligand, functionalized with an alkyne group, is then attached to the azide-terminated arm of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: General workflow for PROTAC synthesis.
Comparison with Alternative Linkers in PROTAC Design
The choice of linker is critical for the efficacy of a PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, available in various lengths. | Improves solubility and cell permeability.[1][4] Allows for systematic variation of linker length to optimize ternary complex formation.[4] | Can sometimes lead to poor pharmacokinetic properties if too long. May have higher entropic penalties upon binding. |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically straightforward. Can provide optimal spacing for some target-ligase pairs. | Can decrease the overall solubility of the PROTAC. May lead to non-specific hydrophobic interactions. |
| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, piperidine). | Can pre-organize the ligands for more favorable binding to the target and E3 ligase, potentially increasing potency. May improve pharmacokinetic properties. | More synthetically challenging to prepare. Less flexibility may hinder the formation of a productive ternary complex for some systems. |
The Impact of PEG Linker Length on PROTAC Performance
-
Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker can lead to inefficient ubiquitination and may increase the risk of off-target effects.
Systematic studies have shown that varying the number of PEG units can dramatically impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. For example, in some systems, a linker with 2-4 PEG units has been found to be optimal, while in others, longer or shorter linkers are more effective.[]
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. The general signaling pathway is as follows:
-
The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
The polyubiquitinated target protein is recognized by the 26S proteasome.
-
The proteasome degrades the target protein into small peptides, and the PROTAC is released to repeat the cycle.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific, validated protocol for a PROTAC synthesized with N-(Azido-PEG3)-N-bis(PEG3-acid) is proprietary to individual research efforts, a generalizable experimental workflow for evaluating PROTAC efficacy is presented below.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Experimental Workflow:
Caption: Experimental workflow for Western Blot analysis.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-acid) is a valuable tool for researchers in drug discovery and chemical biology, offering a versatile and modular approach to the synthesis of complex bioconjugates and PROTACs. Its PEGylated structure provides favorable solubility and pharmacokinetic properties, while its trifunctional nature allows for diverse conjugation strategies. The choice of this linker over other classes, such as alkyl or rigid linkers, will depend on the specific requirements of the biological system under investigation. Empirical testing of linker length and composition remains a critical step in the rational design of potent and selective protein degraders.
References
Navigating the Void: The Efficacy of N-(Azido-PEG3)-N-bis(PEG3-acid) in Cellular Contexts Remains Undocumented
Despite its commercial availability as a versatile tool for constructing Proteolysis Targeting Chimeras (PROTACs), a thorough review of scientific literature and public data reveals a significant gap in knowledge regarding the specific efficacy of the N-(Azido-PEG3)-N-bis(PEG3-acid) linker in different cell lines. While its chemical properties suggest a role in facilitating targeted protein degradation, concrete experimental data demonstrating its performance in a biological setting is currently unavailable.
N-(Azido-PEG3)-N-bis(PEG3-acid) is marketed as a PEG-based PROTAC linker, a critical component in the design of PROTAC molecules. These bifunctional molecules are engineered to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The inherent design of N-(Azido-PEG3)-N-bis(PEG3-acid) features an azide group and two carboxylic acid moieties. The azide allows for efficient "click chemistry" conjugation to an alkyne-modified ligand, while the acid groups can be coupled to a primary amine, typically on a ligand for an E3 ligase. The polyethylene glycol (PEG) backbone is intended to enhance the solubility and flexibility of the resulting PROTAC molecule.
However, the core of the user's request—a comparative guide on its efficacy with supporting experimental data—cannot be fulfilled at this time due to a lack of published research. Searches for studies utilizing this specific linker have not yielded any peer-reviewed articles, application notes, or conference proceedings that present quantitative data such as IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), or Dmax (maximum degradation) values in any cell line.
This absence of data prevents the creation of the requested comparison tables and detailed experimental protocols. Without primary research to cite, any attempt to generate such a guide would be speculative and not based on the required factual, experimental evidence.
The PROTAC Workflow: A Conceptual Overview
While specific data for N-(Azido-PEG3)-N-bis(PEG3-acid) is lacking, the general experimental workflow for evaluating the efficacy of any PROTAC linker follows a well-established pattern. Researchers would typically synthesize a PROTAC molecule incorporating the linker and then proceed through a series of in vitro and cellular assays.
Below is a conceptual workflow illustrating the steps involved in assessing the efficacy of a novel PROTAC.
Caption: Conceptual workflow for evaluating the efficacy of a PROTAC molecule.
The Underlying Signaling Pathway of PROTAC Action
The mechanism of action for any PROTAC, irrespective of the specific linker used, hijacks the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.
Safety Operating Guide
Proper Disposal of N-(Azido-PEG3)-N-bis(PEG3-acid): A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and disposal of N-(Azido-PEG3)-N-bis(PEG3-acid), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Due to the presence of an azide functional group, this compound requires specific handling and disposal procedures to mitigate potential hazards, including toxicity and explosive potential.[2][3]
I. Immediate Safety and Hazard Information
The primary hazards associated with N-(Azido-PEG3)-N-bis(PEG3-acid) stem from its azide component. Organic azides can be energetic and are sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[2][3] Furthermore, azides can react with common laboratory materials to form highly unstable and dangerous compounds.
A review of available Safety Data Sheets (SDS) reveals conflicting classifications for this specific molecule. One source classifies it as an irritant that is harmful if swallowed, while another deems it non-hazardous.[4][5] Given this discrepancy and the known risks of organic azides, a cautious approach is mandatory.
Key Hazard Summary:
| Hazard Type | Description | Mitigation Measures |
| Explosive Potential | Organic azides can be shock- and heat-sensitive, leading to explosive decomposition. The risk increases with a higher nitrogen-to-carbon ratio. | Handle with non-metal utensils. Avoid heat, friction, and grinding.[6] Work on a small scale. |
| High Reactivity | Azides react with acids to form highly toxic and explosive hydrazoic acid.[7] They can also form dangerously unstable salts with heavy metals (e.g., copper, lead).[8][7] Reaction with halogenated solvents (e.g., dichloromethane, chloroform) can produce extremely unstable di- and tri-azidomethane.[2][3][7] | DO NOT mix with acidic waste.[2] Avoid contact with metal parts, including spatulas and plumbing.[2] DO NOT use halogenated solvents.[2][3] |
| Toxicity | The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[3][7] One SDS for this compound lists it as harmful if swallowed and a cause of skin and eye irritation.[4] | Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses or goggles.[4][8] |
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of N-(Azido-PEG3)-N-bis(PEG3-acid) involves a chemical quenching step to convert the energetic azide group into a more stable amine. This process should be performed in a chemical fume hood with appropriate PPE.
Experimental Protocol: Quenching of Azide
This protocol is adapted from standard procedures for the reduction of organic azides.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-acid) waste solution
-
Triphenylphosphine (PPh₃) or a similar reducing agent
-
An appropriate solvent in which both the azide and the reducing agent are soluble (e.g., Tetrahydrofuran (THF), Ethanol)
-
Water
-
Stir plate and stir bar
-
Reaction flask
Procedure:
-
Preparation: In a chemical fume hood, prepare a solution of the N-(Azido-PEG3)-N-bis(PEG3-acid) waste in a suitable solvent.
-
Reduction: While stirring the solution at room temperature, slowly add a slight excess (approximately 1.1 to 1.5 equivalents) of the reducing agent (e.g., triphenylphosphine). The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction Monitoring: Allow the reaction to stir for several hours to ensure complete reduction of the azide. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical techniques by observing the disappearance of the starting azide.
-
Hydrolysis: Once the reaction is complete, add water to the reaction mixture to hydrolyze the resulting phosphine imine intermediate.
-
Final Disposal: The resulting solution, now containing the more stable amine derivative, should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic waste.[2][8] Consult with your institution's Environmental Health & Safety (EH&S) department for final disposal procedures.[2][8]
Important Considerations:
-
Always work on the smallest scale possible.[9]
-
Azide-containing waste must be collected in separate, clearly labeled containers.[3]
-
Never pour azide-containing solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[8]
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of N-(Azido-PEG3)-N-bis(PEG3-acid).
Caption: Disposal workflow for N-(Azido-PEG3)-N-bis(PEG3-acid).
References
- 1. N-(Azido-PEG3)-N-bis(PEG3-acid) | TargetMol [targetmol.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. axispharm.com [axispharm.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
Essential Safety and Operational Guide for Handling N-(Azido-PEG3)-N-bis(PEG3-acid)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(Azido-PEG3)-N-bis(PEG3-acid), ensuring laboratory safety and procedural integrity.
This document provides critical safety protocols and detailed operational procedures for N-(Azido-PEG3)-N-bis(PEG3-acid), a valuable linker in bioconjugation and proteomics. Due to the presence of an azide functional group, stringent adherence to these guidelines is necessary to mitigate potential hazards.
Immediate Safety and Hazard Information
Contradictory information exists regarding the hazard classification of N-(Azido-PEG3)-N-bis(PEG3-acid). While some suppliers classify it as non-hazardous, others identify it as an acute toxin, a skin and eye irritant, and a respiratory tract irritant. Therefore, a conservative approach is mandated, treating the compound as hazardous. The primary risks are associated with the azide group, which can form highly explosive compounds under specific conditions.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Explosion Risk: Azides can form explosive compounds when in contact with acids or heavy metals.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling N-(Azido-PEG3)-N-bis(PEG3-acid).
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[1][2][3] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. An approved mask/respirator may be necessary for handling powders. | Minimizes inhalation of dust or aerosols.[1][3] |
Operational and Handling Plan
This section provides a step-by-step guide for the safe handling of N-(Azido-PEG3)-N-bis(PEG3-acid) from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.
-
Keep the container tightly closed.
-
Store away from acids, heavy metals (including lead and copper pipes), and halogenated solvents.[2]
Preparation and Use
-
All handling of N-(Azido-PEG3)-N-bis(PEG3-acid), especially weighing and solution preparation, must be conducted in a certified chemical fume hood.[2][3]
-
Use non-metallic spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[4]
-
Avoid creating dust or aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management
-
In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a clearly labeled, non-metal container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal is critical to prevent accidental formation of explosive compounds.
Waste Collection
-
All waste containing N-(Azido-PEG3)-N-bis(PEG3-acid), including empty containers, contaminated PPE, and experimental residues, must be collected as hazardous waste.[2]
-
Use separate, clearly labeled, non-metal hazardous waste containers for azide-containing waste.[2] The label should explicitly state "Hazardous Waste - Contains Azide".
-
Crucially, do not mix azide-containing waste with acidic waste streams. [1] This can generate highly toxic and explosive hydrazoic acid.[2]
Chemical Deactivation (Recommended)
-
When feasible, chemical deactivation of the azide functionality is the safest approach before disposal. Consult your institution's safety officer for approved deactivation protocols.
Final Disposal
-
Dispose of the collected hazardous waste through your institution's designated hazardous waste management program.
-
Under no circumstances should waste containing N-(Azido-PEG3)-N-bis(PEG3-acid) be poured down the drain. [5] Azides can react with metal plumbing to form explosive deposits.[2]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
